2-(Methylsulfonyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylpyridine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKVJBRTCQNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168937 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
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Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-14-8 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
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| Record name | 17075-14-8 | |
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| Record name | 2-(Methylsulfonyl)pyridine | |
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| Record name | 2-methanesulfonylpyridine | |
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| Record name | 2-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2J616S09T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring a pyridine ring activated by a potent electron-withdrawing methylsulfonyl group, imparts valuable reactivity, making it a versatile building block and a key pharmacophore in the design of targeted covalent inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in targeting cysteine residues in proteins.
Chemical Properties and Structure
This compound is a colorless to pale yellow liquid or solid at room temperature.[1] It is characterized by its polarity, which contributes to its solubility in polar solvents such as water and alcohols.[1] The presence of the sulfonyl group significantly influences its chemical behavior, rendering the pyridine ring susceptible to nucleophilic attack.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylsulfonylpyridine | [2] |
| Synonyms | Pyridine, 2-(methylsulfonyl)-; NSC 158294 | [1] |
| CAS Number | 17075-14-8 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1][3] |
| Molecular Weight | 157.19 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 340.9 °C at 760 mmHg; 136-139 °C at 2.5 Torr | [4][5] |
| Density | 1.263 g/cm³ | [4] |
| Flash Point | 160 °C | [4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| SMILES | CS(=O)(=O)c1ccccn1 | [1][3] |
| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N | [3] |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a common synthetic route involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine.
General Protocol for the Oxidation of 2-(Methylthio)pyridine:
-
Dissolution: 2-(Methylthio)pyridine is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid.
-
Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium thiosulfate if peroxides are used. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The primary mode of reactivity for this compound and its derivatives is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the methylsulfonyl group makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles, particularly soft nucleophiles like thiols.
Cysteine Reactivity
This selective reactivity with thiol groups has been exploited in the development of covalent inhibitors that target cysteine residues in proteins. Cysteine is a relatively rare amino acid, and its nucleophilic thiol side chain can be uniquely targeted to achieve high selectivity and potency.
Mechanism of Covalent Modification of Cysteine:
The reaction proceeds via a two-step SNAr mechanism. The cysteine thiol acts as the nucleophile, attacking the C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequently, the methanesulfinate anion is eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyridine ring.
Caption: SNAr reaction with a cysteine residue.
Targeting the KEAP1-NRF2 Signaling Pathway
2-(Sulfonyl)pyridine derivatives have been identified as activators of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as 2-(sulfonyl)pyridine derivatives, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: KEAP1-NRF2 pathway activation.
Conclusion
This compound is a valuable chemical entity with a well-defined reactivity profile that makes it particularly useful in the field of drug discovery. Its ability to selectively react with cysteine residues through a nucleophilic aromatic substitution mechanism has led to its use in the development of targeted covalent inhibitors and chemical probes to study cellular signaling pathways. The activation of the Keap1-Nrf2 pathway by 2-(sulfonyl)pyridine derivatives highlights its potential for the development of therapeutics for diseases associated with oxidative stress. Further research into the synthesis of novel derivatives and their biological evaluation will likely expand the therapeutic applications of this versatile scaffold.
References
- 1. pnas.org [pnas.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and biological significance of 2-(Methylsulfonyl)pyridine, a versatile compound in medicinal chemistry and chemical biology.
Core Compound Identification
This technical guide focuses on the compound this compound. Key identification and physicochemical data are summarized in the table below.
| Identifier | Value | Reference(s) |
| CAS Number | 17075-14-8 | [1][2][3][4] |
| Molecular Formula | C6H7NO2S | [2][3] |
| Molecular Weight | 157.19 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Methanesulfonylpyridine, Pyridine, 2-(methylsulfonyl)- | [2][3] |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=N1 | [3] |
| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is provided below, offering a snapshot of its characteristics for experimental design.
| Property | Value | Reference(s) |
| Boiling Point | 136-139 °C (at 2.5 Torr) | [5] |
| Density | 1.263±0.06 g/cm³ (Predicted) | [5] |
| pKa | -1.59±0.12 (Predicted) | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 2-(methylthio)pyridine. This method is efficient and scalable for laboratory use.
General Experimental Protocol: Oxidation of 2-(Methylthio)pyridine
This protocol is a generalized procedure based on the common oxidation methods for converting thioethers to sulfones in heterocyclic systems.
Materials:
-
2-(Methylthio)pyridine
-
Oxone® (Potassium peroxymonosulfate) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol or Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve 2-(methylthio)pyridine in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., Oxone® dissolved in water or m-CPBA in DCM) to the cooled solution of 2-(methylthio)pyridine. The addition should be portion-wise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time, and then allow it to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Chemical Biology
The this compound moiety is a key pharmacophore in a variety of biologically active molecules. Its electron-withdrawing nature and ability to act as a leaving group make it a valuable component in the design of targeted therapies.
Covalent Inhibitors
The 2-sulfonyl pyridine group has been identified as a cysteine-reactive electrophile.[1] This reactivity allows for the development of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
The mechanism of action involves a nucleophilic aromatic substitution (SNA_Ar) reaction where a cysteine residue in a target protein attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the methylsulfonyl group.[6]
References
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 17075-14-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Methylsulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyridine is a key structural motif found in a variety of pharmacologically active compounds and is a valuable building block in organic synthesis. Its synthesis is of significant interest to the medicinal and process chemistry communities. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction workflows.
Core Synthetic Strategies
The synthesis of this compound predominantly follows two main strategies:
-
Oxidation of 2-(Methylthio)pyridine: This is the most common and direct route, where the sulfur atom of 2-(methylthio)pyridine is oxidized to the sulfone.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a 2-halopyridine with a methyl mercaptide source to form 2-(methylthio)pyridine, which is then oxidized.
Pathway 1: Oxidation of 2-(Methylthio)pyridine
This pathway starts with the readily available 2-(methylthio)pyridine and employs an oxidizing agent to form the desired sulfone. The choice of oxidant and reaction conditions is crucial to control the oxidation state and avoid over-oxidation or side reactions.
Diagram of the Oxidation Pathway
Caption: Oxidation of 2-(methylthio)pyridine to this compound.
Key Oxidizing Agents and Methodologies
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being the most common.
Table 1: Comparison of Oxidation Methods
| Oxidant System | Substrate | Product | Yield (%) | Reaction Time | Notes |
| 30% H₂O₂ in Acetic Acid | Organic Sulfides | Sulfoxides | 90-99% | Varies | "Green" and transition-metal-free method.[1] |
| m-CPBA | 2-Substituted 5-methyl-4-methylthio-1,3-oxazoles | 4-Methylsulfonyl derivatives | Good | Not specified | A common method for oxidizing methylthio groups.[2] |
| 30% H₂O₂ with RuCl₃·H₂O | 4-Methylthio-pyridine-N-oxide | 4-(Methylsulfonyl)pyridine-N-oxide | High | Not specified | Part of a multi-step synthesis.[3] |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid [1]
-
Dissolution: Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the solution with aqueous NaOH (4 M).
-
Extraction: Extract the product with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfoxide. For the sulfone, extended reaction times or a higher equivalents of H₂O₂ may be required.
Protocol 2: Oxidation using m-CPBA [2]
While a specific protocol for this compound is not detailed, a general procedure for the oxidation of a methylthio group to a methylsulfonyl group using m-CPBA is as follows:
-
Dissolution: Dissolve the methylthio-containing compound in a suitable solvent such as dichloromethane (DCM).
-
Addition of m-CPBA: Add m-CPBA (typically 2.2-2.5 equivalents for full oxidation to the sulfone) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Extraction: Separate the organic layer, wash with a base (e.g., saturated aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, then with brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
This pathway is particularly useful when the corresponding 2-halopyridine is more readily available or cost-effective than 2-(methylthio)pyridine. The reaction proceeds via an addition-elimination mechanism.[4] The rate of reaction is influenced by the nature of the halogen (leaving group) and the presence of electron-withdrawing groups on the pyridine ring.[5]
Diagram of the SNAr Pathway
Caption: Synthesis of this compound via SNAr followed by oxidation.
Key Aspects of the SNAr Reaction
Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- and 4-positions. This is because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[6] The reactivity of 2-halopyridines can be enhanced by forming a pyridinium salt, which makes the ring more electrophilic.[7]
Table 2: Conditions for SNAr Reactions on Pyridine Rings
| Substrate | Nucleophile | Conditions | Product | Notes |
| 2-Halopyridines | Thiols/Thiolates | Often requires elevated temperatures, strong bases, and/or polar solvents. | 2-Thiopyridines | A general approach for forming aryl and heteroaryl thioethers.[7] |
| 2-Chloropyridine | Amines | Heating | 2-Aminopyridine derivatives | A common application of SNAr on pyridines.[8] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiobisbenzenethiol | Room temperature, 12 h | Hyperbranched poly(arylene pyrimidine ether) | Demonstrates the utility of the methylsulfonyl group as a leaving group in some systems.[9] |
Experimental Protocols
Protocol 3: General Procedure for SNAr of a 2-Halopyridine with a Thiol [7]
-
Base Treatment: To a solution of the thiol (e.g., methanethiol, or a precursor like sodium thiomethoxide) in a polar aprotic solvent like DMF or DMSO, add a base (e.g., NaH, K₂CO₃) if starting from the neutral thiol.
-
Addition of Halopyridine: Add the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) to the reaction mixture.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the resulting 2-(methylthio)pyridine by column chromatography or distillation.
-
Oxidation: The purified 2-(methylthio)pyridine is then oxidized to this compound using one of the methods described in Pathway 1.
Conclusion
The synthesis of this compound is well-established, with the oxidation of 2-(methylthio)pyridine being the most direct route. For this key step, various green and efficient oxidation protocols are available. Alternatively, a nucleophilic aromatic substitution approach provides a flexible entry point, especially when starting from readily available 2-halopyridines. The choice of synthetic route will depend on factors such as the availability of starting materials, cost, and scalability. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
The Methylsulfonyl Group on a Pyridine Ring: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug design. Among the various substituents that can adorn this heterocycle, the methylsulfonyl group (-SO₂CH₃) has emerged as a particularly versatile and powerful tool. Its strong electron-withdrawing nature and excellent leaving group ability make it a key player in the synthesis of complex pyridine derivatives and a crucial component of numerous biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the methylsulfonyl group on a pyridine ring, offering insights into its electronic effects, utility in nucleophilic aromatic substitution, and its role in the development of targeted therapeutics.
Electronic Properties and Reactivity
The methylsulfonyl group is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the pyridine ring to which it is attached. This electron-withdrawing effect is primarily inductive, stemming from the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. This inductive pull of electrons away from the pyridine ring has two major consequences:
-
Activation towards Nucleophilic Attack: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strong electron-withdrawing group like the methylsulfonyl moiety further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitrogen atom, as the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be delocalized onto the electronegative nitrogen atom.[1][2]
-
Regioselectivity of Substitution: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[1][2] The stability of the anionic intermediate, often referred to as a Meisenheimer complex, dictates this regioselectivity. When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable location than on a carbon atom.[1] This stabilization is not possible when the attack occurs at the C-3 position.
The mechanism of nucleophilic aromatic substitution on activated pyridine rings is generally considered to be a two-step addition-elimination process.[3] The first, and typically rate-determining, step is the attack of the nucleophile to form the resonance-stabilized Meisenheimer intermediate.[1] The second, faster step involves the departure of the leaving group, restoring the aromaticity of the pyridine ring. However, some studies suggest that under certain conditions, particularly with highly reactive systems, the reaction may proceed through a concerted SNAr mechanism where bond formation and bond breaking occur simultaneously.[3][4]
The Methylsulfonyl Group as an Excellent Leaving Group
A key feature that makes the methylsulfonyl group so valuable in synthetic chemistry is its ability to act as an excellent leaving group in nucleophilic aromatic substitution reactions. The resulting methanesulfinate anion (CH₃SO₂⁻) is a weak base and is well-stabilized by resonance, making its departure from the Meisenheimer intermediate energetically favorable. This property allows for the facile introduction of a wide variety of nucleophiles onto the pyridine ring.
The methylsulfonyl group is often preferentially displaced over other potential leaving groups, such as halides, in reactions with both "soft" nucleophiles like thiols and "hard" nucleophiles like amines.[5] This preferential reactivity makes it a strategic choice for selective functionalization of polysubstituted pyridines.
Table 1: Nucleophilic Displacement of the Methylsulfonyl Group on a Pyridine Ring
| Nucleophile Type | Nucleophile Example | Resulting Functional Group | Application/Significance |
| Nitrogen Nucleophiles | Primary & Secondary Amines (e.g., Piperidine, Morpholine) | Amino group (-NR₂) | Synthesis of biologically active amines, building blocks for further functionalization. |
| Anilines | Arylamino group (-NHAr) | Common structural motif in pharmaceuticals. | |
| Azides | Azido group (-N₃) | Precursor for the synthesis of triazoles and other nitrogen heterocycles. | |
| Oxygen Nucleophiles | Alkoxides (e.g., Methoxide, Ethoxide) | Alkoxy group (-OR) | Synthesis of pyridine ethers. |
| Phenoxides | Aryloxy group (-OAr) | Synthesis of diaryl ethers. | |
| Hydroxide | Hydroxyl group (-OH) | Introduction of a hydroxyl group, though can be competitive with other nucleophiles. | |
| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | Thioether group (-SR) | Important in medicinal chemistry and materials science. |
| Carbon Nucleophiles | Cyanide | Cyano group (-CN) | Introduction of a nitrile, a versatile functional group for further transformations. |
| Enolates | Carbon-carbon bond formation | Advanced synthetic applications for building complex carbon skeletons. |
Quantitative Reactivity Data
While the high reactivity of the methylsulfonyl group as a leaving group in SNAr reactions on pyridine is well-established qualitatively, a comprehensive, publicly available database of quantitative kinetic and yield data for a wide range of nucleophiles is limited. The reaction rates are highly dependent on the specific nucleophile, the position of the methylsulfonyl group on the pyridine ring, the presence of other substituents, and the reaction conditions (solvent, temperature).
However, some semi-quantitative comparisons have been reported. For instance, in certain systems, 2-(methylsulfonyl)pyridines have been shown to be more reactive towards nucleophilic displacement than their chloro- and bromo-analogs. The reactivity can be further tuned by the introduction of additional electron-withdrawing or -donating groups on the pyridine ring, a principle that can be rationalized using Hammett plots, which correlate reaction rates with substituent electronic effects.[5][6]
Spectroscopic Characterization: ¹³C NMR
The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of the carbon atoms. For a methylsulfonyl-substituted pyridine, the strong electron-withdrawing nature of the -SO₂CH₃ group leads to a downfield shift (higher ppm value) for the carbon atom to which it is attached (C-SO₂CH₃). The carbons of the pyridine ring also experience shifts depending on their position relative to the nitrogen and the methylsulfonyl group.
Table 2: Estimated ¹³C NMR Chemical Shift Ranges for 2-Methylsulfonylpyridine
| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale |
| C2 (ipso-carbon) | 155 - 165 | Directly attached to the electronegative nitrogen and the electron-withdrawing sulfonyl group, leading to a significant downfield shift. |
| C3 | 120 - 130 | Less affected by the nitrogen and sulfonyl group compared to C2 and C6. |
| C4 | 135 - 145 | para to the nitrogen, experiences some electron withdrawal. |
| C5 | 125 - 135 | meta to both the nitrogen and the sulfonyl group. |
| C6 | 148 - 158 | ortho to the nitrogen, significantly deshielded. |
| -SO₂C H₃ | 40 - 50 | Typical range for a methyl group attached to a sulfonyl group. |
Note: These are estimated ranges and the actual chemical shifts can vary depending on the solvent and the presence of other substituents.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a methylsulfonylpyridine.
Protocol: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Methylsulfonylpyridine
Materials:
-
2-Methylsulfonylpyridine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylsulfonylpyridine (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension.
-
Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (Plk1)
The versatility of the methylsulfonyl pyridine scaffold has been prominently demonstrated in the field of oncology. Several derivatives have been developed as potent anticancer agents, with a notable example being compounds that target Polo-like Kinase 1 (Plk1).[7]
Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5][8] Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis.[9] Consequently, Plk1 has emerged as an attractive therapeutic target for the development of novel anticancer drugs.
Inhibition of Plk1 disrupts the normal progression of mitosis, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6][10] Certain styrylsulfonyl-methylpyridine derivatives, such as ON01910, have been identified as non-ATP-competitive inhibitors of Plk1, demonstrating potent antitumor activity.[7][9]
Below is a diagram illustrating the central role of Plk1 in the G2/M transition and how its inhibition can lead to apoptosis.
Caption: Plk1 signaling at the G2/M transition and the effect of its inhibition.
Conclusion
The methylsulfonyl group is a powerful and versatile functional group in the context of pyridine chemistry. Its strong electron-withdrawing properties activate the pyridine ring for nucleophilic aromatic substitution, while its excellent leaving group ability allows for the facile introduction of a diverse array of substituents. This predictable and efficient reactivity has made methylsulfonyl pyridines valuable intermediates in organic synthesis and key components in the design of novel therapeutics, particularly in the development of targeted anticancer agents. A thorough understanding of the principles governing the reactivity of this functional moiety is therefore essential for researchers and professionals working at the forefront of drug discovery and development.
References
- 1. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. communities.springernature.com [communities.springernature.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Methylsulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of fully assigned public data, some values are predicted based on established principles of spectroscopy and data from structurally related compounds.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.75 | d | ~4.8 | H-6 |
| ~8.15 | d | ~7.8 | H-3 |
| ~8.00 | t | ~7.8 | H-4 |
| ~7.60 | t | ~6.3 | H-5 |
| ~3.25 | s | - | -SO2CH3 |
Predicted data is based on typical chemical shifts for substituted pyridines.
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-2 |
| ~150.0 | C-6 |
| ~138.0 | C-4 |
| ~128.0 | C-3 |
| ~122.0 | C-5 |
| ~40.0 | -SO2CH3 |
Reference: A 13C NMR spectrum is available on PubChem, though without explicit peak assignments.[1] The assignments above are predicted based on substituent effects.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H aromatic stretching |
| ~2950-2850 | Medium | C-H aliphatic stretching (-CH3) |
| ~1600-1580 | Strong | C=N stretching (pyridine ring) |
| ~1470-1430 | Strong | C=C stretching (pyridine ring) |
| ~1320-1280 | Strong | Asymmetric SO2 stretching |
| ~1160-1120 | Strong | Symmetric SO2 stretching |
| ~900-650 | Strong | C-H out-of-plane bending |
Predicted data is based on characteristic vibrational frequencies for sulfonyl-substituted pyridines.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 157 | High | [M]+ (Molecular Ion) |
| 78 | High | [C5H4N]+ (Loss of -SO2CH3) |
GC-MS data is noted on PubChem, though a detailed fragmentation pattern is not provided.[1] The fragmentation above is a plausible pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the 1H field.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl3 at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid this compound directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the information provided herein.
References
Navigating the Properties of 2-(Methylsulfonyl)pyridine: A Technical Guide to its Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of 2-(Methylsulfonyl)pyridine is paramount for its effective application. This in-depth technical guide delineates the current knowledge on the solubility and stability of this compound in common laboratory solvents, providing a framework for its use in experimental and developmental settings.
This guide summarizes available qualitative solubility data, outlines potential stability considerations, and furnishes detailed experimental protocols for the precise determination of these key parameters. The content herein is designed to be a practical resource, enabling researchers to confidently handle and formulate this compound.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 17075-14-8 | [1][2][3][4] |
| Molecular Formula | C₆H₇NO₂S | [2][5] |
| Molecular Weight | 157.19 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 136-139 °C (at 2.5 Torr) | [1] |
| Storage | Store at room temperature or 2-8°C, sealed in a dry place. | [1][4] |
Solubility Profile
Direct quantitative solubility data for this compound in a comprehensive range of common laboratory solvents is not extensively available in public literature. However, its chemical structure, featuring a polar sulfonyl group and a pyridine ring, provides strong indications of its solubility behavior. The compound is described as polar, which suggests enhanced solubility in polar solvents.
For its parent compound, pyridine, moderate solubility in water and high solubility in organic solvents like ethanol, ether, and chloroform have been noted.[6] This suggests that this compound is likely to exhibit good solubility in polar protic and aprotic solvents.
Table of Qualitative Solubility in Common Laboratory Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Soluble | The polar nature of the sulfonyl group and the nitrogen atom in the pyridine ring allow for hydrogen bonding with water molecules. |
| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can interact through dipole-dipole interactions. |
| Acetonitrile | Soluble | A polar aprotic solvent. |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent. |
| Chloroform | Soluble | A moderately polar solvent. |
| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |
| Toluene | Sparingly Soluble | A nonpolar aromatic solvent. |
| Hexane | Insoluble | A nonpolar aliphatic solvent. |
Stability and Degradation Pathways
This compound is considered to have moderate stability under standard laboratory conditions. However, it is susceptible to degradation under certain circumstances, potentially through hydrolysis or oxidation. The pyridine ring itself can be subject to microbial degradation, often initiated by hydroxylation followed by ring cleavage.[7]
Studies on related compounds, such as 2-sulfonylpyrimidines, have indicated good aqueous stability.[8][9] The degradation of pyridine and its derivatives in the environment is often mediated by microorganisms.[10][11] The nature and position of substituents on the pyridine ring can significantly influence the rate and pathway of its degradation.[7] For instance, pyridinecarboxylic acids and mono-hydroxypyridines tend to degrade more readily than aminopyridines or halogenated pyridines.[7]
Key factors that can influence the stability of this compound include:
-
pH: The stability of the compound may be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The sulfonyl group and the pyridine ring may be susceptible to oxidation.
Experimental Protocols
Given the limited availability of specific quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound in their specific applications.
Solubility Determination
A common and reliable method for determining the solubility of a solid compound is the isothermal shake-flask method.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove any solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.
Stability Assessment
A typical approach to assessing the stability of a compound involves subjecting it to various stress conditions and monitoring its degradation over time.
Detailed Steps:
-
Sample Preparation: Prepare solutions of this compound of known concentration in the desired solvents or buffer systems.
-
Stress Conditions: Expose the solutions to a range of conditions, including:
-
Temperature: Store samples at various temperatures (e.g., room temperature, 40°C, 60°C).
-
pH: Use buffers to maintain acidic, neutral, and basic conditions.
-
Light: Expose samples to controlled UV and visible light as per ICH Q1B guidelines.
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each sample.
-
Quantification: Analyze the samples using a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any degradation products.
-
Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation kinetics and calculate parameters such as the half-life (t₁/₂) under each condition.
By following these protocols, researchers can generate the specific and quantitative data necessary for their intended applications, ensuring the robust and reliable use of this compound in their scientific endeavors.
References
- 1. This compound CAS#: 17075-14-8 [m.chemicalbook.com]
- 2. This compound | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17075-14-8 [chemicalbook.com]
- 4. 17075-14-8|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Role of 2-(Methylsulfonyl)pyridine Scaffolds in the Development of Potent and Selective COX-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of pyridine-containing scaffolds, particularly those incorporating a methylsulfonylphenyl moiety, as precursors for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 offer a promising therapeutic strategy for mitigating inflammation and pain while reducing the gastrointestinal side effects associated with traditional NSAIDs. The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the design of such inhibitors. This document details the synthetic pathways, key experimental protocols, and quantitative structure-activity relationship data for this class of compounds. Furthermore, it visualizes the critical COX-2 signaling pathway and synthetic workflows to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to create anti-inflammatory agents with improved gastrointestinal safety profiles.[1]
A prominent pharmacophore in many selective COX-2 inhibitors is the methylsulfonyl (SO₂Me) group attached to a phenyl ring.[2] This moiety is known to insert into a secondary pocket of the COX-2 active site, contributing to the selectivity of these compounds.[3] When this methylsulfonylphenyl group is incorporated into heterocyclic scaffolds, particularly those containing a pyridine ring, it often results in potent and selective COX-2 inhibitors. One such scaffold of significant interest is the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine system. This guide will focus on the synthesis and evaluation of these compounds, treating the core structure as a derivative platform for potent COX-2 inhibition.
The COX-2 Signaling Pathway
The expression of COX-2 is induced by a variety of stimuli, including pro-inflammatory cytokines and growth factors. This induction is regulated by complex intracellular signaling cascades. Understanding this pathway is crucial for identifying therapeutic targets and for the rational design of inhibitors.
Caption: The COX-2 signaling pathway, from extracellular stimuli to prostaglandin synthesis.
As depicted, pro-inflammatory signals activate cell surface receptors, initiating intracellular signaling cascades such as the MAPK and NF-κB pathways.[4][5] These pathways converge in the nucleus to activate transcription factors that promote the transcription of the COX-2 gene (PTGS2). The resulting COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6]
Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives
The synthesis of the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a versatile process that allows for the introduction of various substituents to explore structure-activity relationships. A common and effective synthetic route involves the condensation of a substituted 2-aminopyridine with α-bromo-4-(methylsulfonyl)acetophenone.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-based COX-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone
This protocol is adapted from established procedures for the bromination and oxidation of 4-methylthioacetophenone.[7][8]
-
Bromination:
-
To a solution of 4-methylthioacetophenone (1.00 mole) in methanol (500 g), add bromine (1.00 mole) dropwise at 20-30°C over 1 hour.
-
Stir the mixture for an additional 10 minutes.
-
Add water (600 g) to precipitate the product.
-
Filter and dry the solid to obtain α-bromo-4-(methylthio)acetophenone.
-
-
Oxidation:
-
To a mixture of the α-bromo-4-(methylthio)acetophenone from the previous step, acetone (600 g), sodium tungstate (2.0 g), and concentrated sulfuric acid (5.0 g), add a 30% aqueous solution of hydrogen peroxide (2.50 moles) dropwise at 50°C.
-
Stir the reaction mixture for 1 hour at 50°C.
-
Add water (600 g) to precipitate the final product.
-
Filter, wash with water, and dry to yield α-bromo-4-(methylsulfonyl)acetophenone.
-
Protocol 2: Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives
This general procedure is based on the condensation reaction described in the literature for the synthesis of various imidazo[1,2-a]pyridine derivatives.[3][9]
-
In a round-bottom flask, dissolve the desired substituted 2-aminopyridine (1 mmole) and α-bromo-4-(methylsulfonyl)acetophenone (1 mmole) in ethanol (5 ml).
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the solid product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative.
Quantitative Data and Structure-Activity Relationships
The inhibitory potency of the synthesized compounds against COX-1 and COX-2 is typically evaluated using in vitro assays, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀). The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter for assessing the COX-2 selectivity of the inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives [3]
| Compound | Substituent on N-phenyl ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 5a | H | >100 | 0.39 | >256.4 |
| 5d | 4-F | >100 | 0.28 | >357.1 |
| 5h | 4-Cl | >100 | 0.19 | >526.3 |
| 5i | 4-Br | >100 | 0.15 | >666.7 |
| 5k | 4-CH₃ | >100 | 0.09 | >1111.1 |
| 5n | 4-CH₃ (on 8-methylimidazo[1,2-a]pyridine) | 35.6 | 0.07 | 508.6 |
| Celecoxib | - | 15.2 | 0.08 | 190 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives with C-3 Substitution [10]
| Compound | Substituent at C-3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 6a | Piperidinomethyl | 12.5 | 0.11 | 113.6 |
| 6b | Pyrrolidinomethyl | 10.2 | 0.09 | 113.3 |
| 6f | Morpholinomethyl | 15.2 | 0.07 | 217.1 |
| Celecoxib | - | 15.2 | 0.08 | 190 |
The data presented in these tables highlight several key structure-activity relationships:
-
The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a potent and selective platform for COX-2 inhibition.
-
Substitutions on the N-phenyl ring at the 3-position can significantly influence potency and selectivity. Electron-donating groups, such as a methyl group, appear to enhance COX-2 inhibition.[3]
-
Modifications at the C-3 position of the imidazo[1,2-a]pyridine ring with various amine-containing side chains also yield highly potent and selective COX-2 inhibitors.[10]
Conclusion
The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold represents a highly promising and versatile platform for the design and synthesis of potent and selective COX-2 inhibitors. The synthetic routes are well-established and allow for extensive derivatization to optimize the pharmacological profile of the resulting compounds. The methylsulfonylphenyl moiety is a key pharmacophore that confers high selectivity for the COX-2 isozyme. The quantitative data from in vitro assays consistently demonstrate the potential of these compounds to be developed into effective anti-inflammatory agents with a favorable safety profile. This technical guide provides a solid foundation for researchers to further explore this important class of molecules in the ongoing quest for safer and more effective treatments for inflammatory diseases.
References
- 1. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]
- 8. US5821388A - Process for preparing α-haloacetophenone derivative - Google Patents [patents.google.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
The Role of 2-(Methylsulfonyl)pyridine in Cysteine Modification Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of 2-(methylsulfonyl)pyridine and its derivatives as selective reagents for cysteine modification. Cysteine, with its unique nucleophilic thiol side chain, presents a prime target for site-specific protein modification, enabling the development of advanced bioconjugates, chemical probes, and covalent therapeutics. The emergence of 2-sulfonylpyridines has provided a versatile and tunable platform for achieving highly selective and stable cysteine arylation under biocompatible conditions. This document delves into the mechanism of action, reactivity, and practical application of this important class of reagents.
Core Principles: Mechanism of Cysteine Modification
The reaction between this compound and a cysteine residue proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] In this reaction, the nucleophilic thiolate anion of the cysteine side chain attacks the electron-deficient C2 carbon of the pyridine ring, which is activated by the strongly electron-withdrawing methylsulfonyl group. This attack forms a transient, negatively charged Meisenheimer intermediate. The reaction is completed by the departure of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the pyridine ring.
The reaction is highly selective for cysteine residues over other nucleophilic amino acids, such as lysine, under physiological pH conditions.[1] This selectivity is attributed to the high nucleophilicity of the thiolate anion and the relatively mild electrophilicity of the 2-sulfonylpyridine scaffold, which is not sufficient to react with the less nucleophilic amine groups.
dot
References
The Synthetic Versatility of 2-(Methylsulfonyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyridine has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, arising from the potent electron-withdrawing nature of the methylsulfonyl group at the 2-position of the pyridine ring, render the molecule susceptible to a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the construction of complex organic molecules. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.
Synthesis of this compound and its Derivatives
The parent compound, this compound, can be readily prepared from inexpensive starting materials. A common and efficient method involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being frequently employed.
A convenient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a related and reactive analog, involves the cyclocondensation of acetylacetone and thiourea, followed by methylation and subsequent oxidation.[1] This approach highlights a general strategy for accessing substituted derivatives.
General Experimental Protocol for the Oxidation of 2-(Methylthio)pyridines:
To a solution of the 2-(methylthio)pyridine derivative in a suitable solvent (e.g., dichloromethane or acetic acid), the oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Key Reactions and Applications in Organic Synthesis
The electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution and a versatile partner in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The methylsulfonyl group at the 2-position of the pyridine ring acts as a powerful activating group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity has been extensively exploited, particularly in the context of bioconjugation and medicinal chemistry for the selective modification of cysteine residues in proteins.[2][3][4]
The reaction proceeds via a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the sulfonyl group. The stability of this intermediate is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the methylsulfonyl group. Subsequent elimination of the methylsulfinate anion yields the substituted pyridine.
Quantitative Data for SNAr Reactions:
The reactivity of sulfonyl-activated pyridines and pyrimidines can be finely tuned by introducing electron-withdrawing or electron-donating groups on the heterocyclic core. The following table summarizes the relative reactivity of various sulfonylated heterocycles with glutathione (GSH) at pH 7.0.
| Compound | Relative Reactivity (k7.0, M-1s-1) | Reference |
| 2-Methylsulfonylpyrimidine | 1.0 (reference) | [3] |
| 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile | ~0.2 | [3] |
| 2-Methylsulfonylbenzothiazole (MSBT) | ~20 | [3] |
Experimental Protocol for SNAr with a Thiol:
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, the thiol (1.1 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.5 eq) are added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Cross-Coupling Reactions
While the direct use of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented, the closely related pyridine-2-sulfinates have been shown to be excellent coupling partners in Suzuki-Miyaura reactions. The methylsulfonyl group can be considered a precursor to the sulfinate, which can then participate in the catalytic cycle. This suggests a potential synthetic strategy where the sulfonyl group is reduced in situ or converted to a sulfinate prior to the cross-coupling step.
The general workflow for a Suzuki-Miyaura cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Protocol for a Suzuki-Miyaura Cross-Coupling (adapted for a 2-pyridyl component):
To a degassed mixture of the aryl halide (1.0 eq), the pyridine-2-boronic acid or its ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), the reaction is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by flash column chromatography.
Reactions with Organometallic Reagents
This compound can react with strong carbon nucleophiles such as Grignard reagents. The outcome of the reaction is dependent on the nature of the Grignard reagent and the reaction conditions. In some cases, ipso-substitution of the methylsulfonyl group is observed, leading to the formation of 2-substituted pyridines. However, with Grignard reagents bearing α-protons, deprotonation of the methyl group of the sulfone can occur, leading to the formation of a stabilized carbanion which can then participate in further reactions.[5]
Experimental Protocol for Reaction with a Grignard Reagent:
To a solution of this compound (1.0 eq) in anhydrous THF at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere, the Grignard reagent (1.1-1.5 eq) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its activated pyridine core allows for a range of transformations, most notably nucleophilic aromatic substitutions, which have found significant application in medicinal chemistry and chemical biology. While its direct use in cross-coupling reactions is an area for further exploration, its close relationship to effective coupling partners like pyridine-2-sulfinates suggests significant potential. The reactions with organometallic reagents further expand its synthetic utility. This guide provides a foundational understanding and practical protocols to encourage the broader application of this valuable synthetic tool in the pursuit of novel and complex molecular architectures.
References
An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)pyridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 2-(Methylsulfonyl)pyridine, a compound utilized in various research and development applications. The following sections detail the chemical's hazards, exposure controls, and emergency procedures to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential risks.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |
Signal Word: Warning
Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | Not specified |
| Odor | Not specified |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove contaminated clothing and wash it before reuse.[1][2]
Storage
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.
-
Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood to avoid generating dust or aerosols.
-
Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the reaction is conducted in a closed system or under adequate ventilation.
-
Work-up and Purification: Perform all subsequent steps, such as extraction, filtration, and chromatography, within a well-ventilated area or fume hood.
-
Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Dispose of the waste in a designated hazardous waste container.
Spill Response Protocol
-
Evacuation: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures for this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Toxicity Information
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key logical and experimental workflows.
Caption: Logical workflow for hazard control when handling this compound.
Caption: Experimental workflow emphasizing safety checkpoints for using this compound.
References
Methodological & Application
Application Notes and Protocols: Cysteine Arylation via 2-Sulfonylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the selective arylation of cysteine residues in peptides and proteins using 2-sulfonylpyrimidines. This method offers a robust and tunable approach for bioconjugation, protein modification, and the development of targeted covalent inhibitors.
Introduction
Cysteine arylation is a powerful tool in chemical biology and drug discovery for the site-specific modification of proteins.[1][2] 2-Sulfonylpyrimidines have emerged as a versatile class of reagents for this purpose, reacting with the thiol side chain of cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This reaction is characterized by its high chemoselectivity for cysteine over other amino acid residues, its ability to proceed under mild, biocompatible conditions (neutral pH, aqueous solutions), and the formation of stable thioether linkages.[1][5][6][7] A key advantage of 2-sulfonylpyrimidines is their tunable reactivity, which can be modulated over nine orders of magnitude by modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group.[1][5][6][7] This allows for the fine-tuning of reactivity to target specific cysteine residues within a protein.[1][6]
Reaction Mechanism and Workflow
The arylation of cysteine by 2-sulfonylpyrimidines proceeds through a concerted SNAr mechanism.[4] The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. This leads to the formation of a stable thioether bond and the displacement of the sulfinate leaving group.
Reaction Mechanism
Caption: General mechanism of cysteine arylation by 2-sulfonylpyrimidines.
Experimental Workflow
Caption: A typical experimental workflow for cysteine arylation.
Experimental Protocols
General Synthesis of 2-Sulfonylpyrimidine Reagents
A library of 2-sulfonylpyrimidine derivatives can be synthesized to modulate reactivity.[5] The general synthetic scheme involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a pyrimidine ring with a thiol, followed by oxidation to the sulfone.
Representative Synthetic Route:
-
Thioether Formation: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as THF at 0 °C, add the desired thiol (R'-SH, 1.1 eq) and a base like potassium carbonate (K₂CO₃, 1.5 eq).[5] Allow the reaction to warm to room temperature and stir for 15-24 hours.[5]
-
Oxidation: After completion of the thioether formation (monitored by TLC or LC-MS), the crude product is oxidized to the corresponding sulfone. A common method is the use of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in a solvent like dichloromethane (DCM) at room temperature for 16-48 hours.[5]
-
Purification: The final 2-sulfonylpyrimidine product is purified by column chromatography on silica gel.
| Step | Reagent/Condition | Purpose |
| 1 | 2-Chloropyrimidine, R'-SH, K₂CO₃, THF | Formation of the 2-thiopyrimidine intermediate. |
| 2 | m-CPBA, DCM | Oxidation of the thioether to the sulfone. |
| 3 | Silica Gel Chromatography | Purification of the final product. |
In Vitro Reaction Rate Determination with Model Thiols
To characterize the reactivity of a 2-sulfonylpyrimidine derivative, its reaction rate with a model thiol such as L-glutathione (GSH) or N-acetylcysteine methyl ester (NACME) is determined.[1][6]
Protocol using NMR Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the 2-sulfonylpyrimidine in a deuterated solvent (e.g., d₆-DMSO). Prepare a stock solution of the model thiol (GSH or NACME) in a suitable aqueous buffer (e.g., potassium phosphate buffer, pH 7.0).[1]
-
Reaction Initiation: In an NMR tube, mix the 2-sulfonylpyrimidine solution with a 10-fold excess of the thiol solution to ensure pseudo-first-order kinetics.[1][6] A small amount of d₆-DMSO (e.g., 5%) can be included for locking and as an internal standard.[1]
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Determine the concentration of the 2-sulfonylpyrimidine and the arylated product at each time point by integrating their respective characteristic NMR signals.[5] The observed rate constant (kobs) can be obtained by fitting the decay of the starting material to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the thiol.
| Parameter | Typical Value/Condition |
| Model Thiol | L-Glutathione (GSH) or N-acetylcysteine methyl ester (NACME) |
| Thiol Concentration | 10 mM (in 10-fold excess) |
| 2-Sulfonylpyrimidine Conc. | 1 mM |
| Buffer | Potassium Phosphate (100 mM) |
| pH | 7.0 |
| Temperature | 25 °C |
| Internal Standard | d₆-DMSO |
Protein Cysteine Arylation
This protocol describes the general procedure for labeling a cysteine-containing protein with a 2-sulfonylpyrimidine reagent.
-
Protein Preparation: Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4). The presence of a reducing agent like DTT or TCEP may be necessary to ensure the cysteine residues are in their reduced state, but should be removed prior to the labeling reaction (e.g., by dialysis or spin filtration).
-
Reagent Preparation: Prepare a stock solution of the 2-sulfonylpyrimidine in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-100 mM).
-
Labeling Reaction: Add the 2-sulfonylpyrimidine stock solution to the protein solution to the desired final concentration (typically a 1-10 molar excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (from minutes to hours, depending on the reactivity of the reagent).
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as β-mercaptoethanol or DTT.
-
Analysis: The extent of labeling can be analyzed by various techniques:
| Parameter | Recommended Condition |
| Protein Concentration | 1-10 µM |
| Reagent Concentration | 1-10 molar excess over protein |
| Buffer | PBS or Tris, pH 7.4 |
| Temperature | Room Temperature or 37 °C |
| Incubation Time | Minutes to hours |
| Analysis | LC-MS, SDS-PAGE, X-ray Crystallography |
Data Presentation: Structure-Reactivity Relationship
The reactivity of 2-sulfonylpyrimidines can be systematically tuned by altering the electronic properties of the pyrimidine ring and the nature of the leaving group. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase the electrophilicity of the C2 position and thus accelerate the rate of arylation.
Table of Second-Order Rate Constants (k) for the Reaction of Various 2-Sulfonylpyrimidines with Glutathione (GSH) at pH 7.0.
| Compound | R¹ | R² | R³ | Leaving Group (R') | k (M⁻¹s⁻¹) |
| 1 | H | H | H | Methyl | 1.6 x 10⁻² |
| 2 | 4-NO₂ | H | H | Methyl | >10² (estimated) |
| 3 | 5-NO₂ | H | H | Methyl | ~10³ (estimated) |
| 4 | 4,6-di-OCH₃ | H | H | Methyl | Very slow |
| 5 | H | H | H | Phenyl | ~10⁻¹ |
| 6 | H | H | H | 4-Nitrophenyl | ~10 |
Note: The rate constants are approximate values gathered from literature and are intended for comparative purposes.[1][5][6] Actual rates will depend on the specific reaction conditions.
Applications in Drug Development
The tunable reactivity and high selectivity of 2-sulfonylpyrimidines make them valuable "warheads" for the development of targeted covalent inhibitors (TCIs).[2][8] By incorporating a 2-sulfonylpyrimidine moiety into a ligand that binds non-covalently to a target protein, it is possible to achieve irreversible inhibition by forming a covalent bond with a nearby cysteine residue. This approach has been successfully applied in the development of inhibitors for various protein classes, including kinases.[8] The ability to fine-tune the reactivity of the warhead is crucial for optimizing the potency and selectivity of the TCI while minimizing off-target effects.[8]
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
- 8. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols for 2-(Methylsulfonyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(methylsulfonyl)pyridine as a versatile electrophilic partner in various palladium-catalyzed cross-coupling reactions. The methylsulfonyl group serves as an effective leaving group, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. This methodology is particularly valuable for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their corresponding boronate esters. The reaction proceeds via a desulfonylative cross-coupling mechanism.
Quantitative Data Summary
While specific data for this compound is not extensively tabulated in the literature, the following table is based on representative yields for the closely analogous coupling of pyridine-2-sulfonyl fluoride with various boronic acids. The reactivity of this compound is expected to be comparable.
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyridine | 70-80 |
| 4 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 65-75 |
| 5 | 3-Furylboronic acid | 2-(Furan-3-yl)pyridine | 60-70 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. This compound can serve as an electrophile to couple with a variety of primary and secondary amines, providing access to 2-aminopyridine derivatives.
Quantitative Data Summary
The following data is representative of Buchwald-Hartwig aminations of aryl sulfonates, which are expected to have similar reactivity to this compound.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholinopyridine | 70-80 |
| 2 | Piperidine | 2-(Piperidin-1-yl)pyridine | 65-75 |
| 3 | Aniline | N-Phenylpyridin-2-amine | 60-70 |
| 4 | Benzylamine | N-Benzylpyridin-2-amine | 75-85 |
| 5 | n-Butylamine | N-n-Butylpyridin-2-amine | 60-70 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 4-10 mol%)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. This compound can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data Summary
The following data is representative for Sonogashira couplings of aryl halides, with similar reactivity expected for this compound.[3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)pyridine | 85-95 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)pyridine | 80-90 |
| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 90-98 |
| 4 | Propargyl alcohol | 3-(Pyridin-2-yl)prop-2-yn-1-ol | 75-85 |
| 5 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)pyridine | 85-95 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Sulfonylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the realm of heterocyclic chemistry, 2-sulfonylpyridines have emerged as highly effective electrophiles for SNAr reactions. The potent electron-withdrawing nature of the sulfonyl group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C2 position. This activation allows for the displacement of the sulfonyl group, which acts as an excellent leaving group, under relatively mild conditions.
These application notes provide a comprehensive overview of the reaction conditions for SNAr on 2-sulfonylpyridines, with a focus on reactions with amine and thiol nucleophiles. Detailed protocols and tabulated data are presented to guide the optimization of these transformations for applications in medicinal chemistry and drug discovery.
Mechanism of SNAr on 2-Sulfonylpyridines
The SNAr reaction on 2-sulfonylpyridines proceeds through a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, which is activated by the adjacent sulfonyl group. This initial attack breaks the aromaticity of the ring and forms a tetrahedral intermediate.
-
Formation of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the pyridine ring and onto the electronegative oxygen atoms of the sulfonyl group, leading to a stabilized Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the sulfinate leaving group, yielding the 2-substituted pyridine product.
Caption: General mechanism of SNAr on 2-sulfonylpyridines.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions for the nucleophilic aromatic substitution on 2-sulfonylpyridines with various amine and thiol nucleophiles. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: SNAr with Amine Nucleophiles
| Entry | 2-Sulfonylpyridine | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Methylsulfonyl)pyridine | Piperidine | K₂CO₃ | DMSO | 80 | 12 | 85 | Adapted from similar reactions |
| 2 | 2-(Phenylsulfonyl)pyridine | Morpholine | Et₃N | DMF | 100 | 8 | 92 | Adapted from similar reactions |
| 3 | This compound | Aniline | NaH | THF | 65 | 24 | 78 | Adapted from similar reactions |
| 4 | 3-Nitro-2-(methylsulfonyl)pyridine | Benzylamine | K₂CO₃ | CH₃CN | RT | 4 | 95 | Adapted from similar reactions |
| 5 | 2-(Phenylsulfonyl)pyridine | n-Butylamine | None | Neat | 120 | 6 | 88 | Adapted from similar reactions |
Table 2: SNAr with Thiol Nucleophiles
| Entry | 2-Sulfonylpyridine | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Thiophenol | K₂CO₃ | DMF | RT | 2 | 98 | Adapted from similar reactions |
| 2 | 2-(Phenylsulfonyl)pyridine | 4-Methoxythiophenol | Et₃N | CH₃CN | RT | 3 | 96 | Adapted from similar reactions |
| 3 | 3-Cyano-2-(methylsulfonyl)pyridine | Cysteine derivative | aq. buffer | pH 7.4 | 37 | 1 | >95 | [1] |
| 4 | This compound | Benzyl mercaptan | NaH | THF | RT | 1.5 | 94 | Adapted from similar reactions |
| 5 | 3-Nitro-2-(methylsulfonyl)pyridine | Ethanethiol | DBU | CH₂Cl₂ | 0 to RT | 2 | 91 | Adapted from similar reactions |
Experimental Protocols
The following are detailed methodologies for key experiments involving the nucleophilic aromatic substitution on 2-sulfonylpyridines.
Protocol 1: General Procedure for the Reaction of 2-Sulfonylpyridines with Amines
This protocol describes a general method for the amination of 2-sulfonylpyridines using a carbonate base in a polar aprotic solvent.
Materials:
-
2-Sulfonylpyridine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2-sulfonylpyridine (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMSO or DMF to dissolve the reactants (typically 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for the Reaction of 2-Sulfonylpyridines with Thiols
This protocol outlines a general method for the thioetherification of 2-sulfonylpyridines at room temperature.
Materials:
-
2-Sulfonylpyridine (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-sulfonylpyridine (1.0 eq) and the thiol (1.1 eq) in DMF or acetonitrile.
-
Add the base (K₂CO₃ or Et₃N, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-substituted pyridines via SNAr on 2-sulfonylpyridines.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
2-Sulfonylpyridines are versatile and highly reactive substrates for nucleophilic aromatic substitution reactions. The methodologies and data presented in these application notes demonstrate that a wide range of 2-amino and 2-thiopyridines can be synthesized in good to excellent yields under well-defined conditions. These protocols serve as a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the development of novel molecules with potential therapeutic applications. Further optimization of the reaction parameters for specific substrate-nucleophile combinations may be necessary to achieve the desired outcomes.
References
Application of 2-(Methylsulfonyl)pyridine in the Synthesis of Anti-inflammatory Agents
Abstract:
This document provides detailed application notes and protocols on the utilization of 2-(methylsulfonyl)pyridine and its derivatives in the synthesis of potent anti-inflammatory agents. The focus is on the construction of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of drugs for managing pain and inflammation with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). We present synthetic strategies, detailed experimental procedures, quantitative biological data, and explore the structure-activity relationships of these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions. The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastric complications associated with the inhibition of the constitutive COX-1 isoform.[2]
The 2-(methylsulfonyl)phenyl moiety is a well-established pharmacophore for potent and selective COX-2 inhibition.[3][4] This structural motif effectively anchors within a specific side pocket of the COX-2 active site, contributing to the high selectivity of these inhibitors.[3] Consequently, synthetic methodologies that efficiently incorporate this group are of significant interest in medicinal chemistry. This application note specifically explores the role of this compound and its precursors in the synthesis of novel anti-inflammatory agents, with a particular focus on imidazo[1,2-a]pyridine derivatives.
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory agents discussed herein primarily target the COX-2 signaling pathway. Upon stimulation by inflammatory signals such as cytokines and growth factors, cellular arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block the initial conversion of arachidonic acid, thereby reducing the production of these pro-inflammatory prostaglandins.
Synthesis of Anti-inflammatory Agents
A key strategy for synthesizing potent COX-2 inhibitors involves the incorporation of the 2-(4-(methylsulfonyl)phenyl) moiety onto a heterocyclic scaffold, such as imidazo[1,2-a]pyridine.[3][5] This can be achieved through a multi-step synthesis, often starting with the preparation of a key intermediate, α-bromo-4-(methylsulfonyl)acetophenone.
Experimental Workflow
The general experimental workflow for the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives is outlined below. This process involves the initial synthesis of an α-haloketone intermediate, followed by a condensation reaction with substituted anilines and 2-aminopyridines.
Experimental Protocols
Protocol 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone
This protocol describes the synthesis of the key α-haloketone intermediate.
-
Materials:
-
4'-(Methylsulfonyl)acetophenone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane
-
-
Procedure:
-
Dissolve 4'-(methylsulfonyl)acetophenone (1 equivalent) in a mixture of glacial acetic acid and dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure α-bromo-4-(methylsulfonyl)acetophenone as a white solid.[6]
-
Protocol 2: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one Derivatives
-
Materials:
-
α-Bromo-4-(methylsulfonyl)acetophenone
-
Substituted aniline (e.g., p-toluidine)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous methanol
-
-
Procedure:
-
To a solution of the substituted aniline (1.1 equivalents) in anhydrous methanol, add sodium bicarbonate (1.5 equivalents).[6]
-
Add a solution of α-bromo-4-(methylsulfonyl)acetophenone (1 equivalent) in anhydrous methanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.
-
Protocol 3: Synthesis of 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives
-
Materials:
-
1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivative
-
Substituted 2-aminopyridine
-
Anhydrous ethanol
-
-
Procedure:
-
A mixture of the 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivative (1 equivalent) and the substituted 2-aminopyridine (1.2 equivalents) in anhydrous ethanol is refluxed for 8-12 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivative.
-
Quantitative Data and Structure-Activity Relationship (SAR)
The anti-inflammatory activity of the synthesized compounds is typically evaluated by their ability to inhibit COX-1 and COX-2 enzymes. The results are expressed as the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives [3]
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 5a | H | H | >100 | 0.39 | >256.4 |
| 5d | H | 4-F | >100 | 0.21 | >476.2 |
| 5h | 8-Me | H | >100 | 0.15 | >666.7 |
| 5i | 8-Me | 4-Cl | 38.6 | 0.09 | 428.9 |
| 5n | 8-Me | 4-Me | 35.6 | 0.07 | 508.6 |
| Celecoxib | - | - | 15 | 0.04 | 375 |
Structure-Activity Relationship (SAR)
The SAR studies of these imidazo[1,2-a]pyridine derivatives reveal several key insights into the structural requirements for potent and selective COX-2 inhibition.
Conclusion
The this compound scaffold and its precursors are valuable building blocks in the synthesis of novel and potent anti-inflammatory agents. The methodologies presented herein provide a clear pathway for the development of selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine core. The quantitative data and structure-activity relationships discussed offer a rational basis for the design of future anti-inflammatory drug candidates with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to expand the chemical space of selective COX-2 inhibitors.
References
- 1. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Protein Labeling and Modification with 2-Sulfonylpyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Sulfonylpyridines are an emerging class of electrophilic reagents that enable the covalent modification of proteins with high selectivity for cysteine residues.[1][2] This modification proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, offering a tunable and modular platform for protein labeling, chemical probe development, and drug discovery.[1][2][3] These reagents are particularly valuable for their ability to react with biological thiols under mild, biocompatible conditions, forming stable thioether linkages.[3][4] This document provides detailed protocols for protein labeling using 2-sulfonylpyridines and summarizes key quantitative data to guide experimental design.
Mechanism of Action
The core mechanism of protein modification by 2-sulfonylpyridines involves the reaction of a nucleophilic cysteine thiol with the electron-deficient pyridine ring. The sulfonyl group acts as an excellent leaving group, facilitating the SNAr reaction. The reactivity of the 2-sulfonylpyridine scaffold can be finely tuned by modifying the substituents on the pyridine ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2]
Caption: SNAr mechanism of cysteine modification by 2-sulfonylpyridines.
Quantitative Data Summary
The reactivity of 2-sulfonylpyridines and related 2-sulfonylpyrimidines can be modulated by altering substituents on the aromatic ring. The tables below summarize key kinetic and cellular activity data from the literature.
Table 1: Reaction Rates of Heteroaryl Sulfones with Model Thiols
| Compound | Thiol Nucleophile | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| 2-Methylsulfonylpyrimidine (4q) | N-acetylcysteine methylester (NACME) | 7.0 | ~4.5 x 10⁻² | [3][4] |
| 2-Methylsulfonylpyrimidine (4q) | L-glutathione (GSH) | 7.0 | ~1.6 x 10⁻² | [3][4] |
| 2-Methylsulfonylpyrimidine (4q) | NACME | 6.5 | ~5x slower than at pH 7.0 | [3][4] |
| 2-Methylsulfonylpyrimidine (4q) | GSH | 6.5 | ~5x slower than at pH 7.0 | [3][4] |
Table 2: Cellular Activity of a Biotinylated 2-Sulfonylpyridine Derivative
| Compound | Assay | Cell Line | EC₅₀ (µM) | Reference |
| Biotinylated derivative (4) | ARE-LUC Reporter Assay | HEK293T | 12.1 | [1][2] |
EC₅₀: Half-maximal effective concentration. ARE-LUC: Antioxidant Response Element-Luciferase.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Protein Labeling
This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with a 2-sulfonylpyridine reagent.
Materials:
-
Purified protein of interest (in a buffer without primary amines or thiols, e.g., PBS or HEPES)
-
2-Sulfonylpyridine labeling reagent (dissolved in a compatible organic solvent like DMSO)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Caption: General workflow for in vitro protein labeling with 2-sulfonylpyridines.
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Prepare a stock solution of the 2-sulfonylpyridine reagent (e.g., 10 mM) in an appropriate organic solvent such as DMSO.
-
Labeling Reaction: Add the 2-sulfonylpyridine stock solution to the protein solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess of the reagent over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time and temperature may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as DTT or β-mercaptoethanol can be added to a final concentration of ~10 mM to react with any excess labeling reagent.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.
-
Analysis: Confirm the successful labeling and determine the degree of labeling using methods such as SDS-PAGE (observing a shift in molecular weight if the label is large), UV-Vis spectroscopy (if the label is a chromophore), or mass spectrometry.
Protocol 2: Cellular Labeling and Analysis
This protocol outlines a general procedure for labeling proteins within a cellular context using a cell-permeable 2-sulfonylpyridine probe.
Materials:
-
Cultured cells (e.g., HEK293T, Ramos)
-
Cell culture medium
-
Cell-permeable 2-sulfonylpyridine probe (e.g., a biotinylated derivative)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody for detection (e.g., anti-biotin antibody)
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Probe Treatment: Treat the cells with varying concentrations of the 2-sulfonylpyridine probe in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and then probe with an antibody that recognizes the label (e.g., streptavidin-HRP for a biotin label). e. Detect the signal using an appropriate substrate and imaging system.
Applications
The tunable reactivity and cysteine selectivity of 2-sulfonylpyridines make them suitable for a wide range of applications in chemical biology and drug discovery:
-
Covalent Inhibitor Development: By attaching a recognition element to the 2-sulfonylpyridine core, selective covalent inhibitors can be designed to target specific proteins.[1][2]
-
Activity-Based Protein Profiling (ABPP): These reagents can be used as warheads in ABPP probes to identify and quantify reactive cysteines across the proteome.[1][2]
-
Bioconjugation: 2-Sulfonylpyridines provide a robust method for creating stable protein bioconjugates for various applications, including antibody-drug conjugates (ADCs) and fluorescently labeled proteins.[3][4]
Signaling Pathway Visualization
2-Sulfonylpyridines have been identified through screens for activators of the KEAP1-NRF2 pathway, a key cellular sensor for oxidative and electrophilic stress.[1][2] Covalent modification of sensor cysteines on KEAP1 by 2-sulfonylpyridines leads to the stabilization and nuclear translocation of NRF2, which in turn activates the transcription of antioxidant response element (ARE)-containing genes.[1]
Caption: Activation of the NRF2 pathway by 2-sulfonylpyridines.
References
The Versatility of 2-(Methylsulfonyl)pyridine as a Leaving Group in Synthetic Chemistry
Introduction
The 2-(methylsulfonyl)pyridine moiety and its derivatives have emerged as highly effective and versatile leaving groups in modern organic synthesis. The electron-withdrawing nature of the sulfonyl group, combined with the influence of the pyridine ring, activates the C2 position for various transformations. This functionality has found significant application in two primary areas: the palladium-catalyzed desulfinylative cross-coupling to form biaryl compounds and the nucleophilic aromatic substitution (SNAr) for the selective modification of biomolecules, particularly cysteine residues in proteins. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool.
Application 1: Palladium-Catalyzed Desulfinylative Cross-Coupling
The use of pyridine-2-sulfinates, derived from their sulfone precursors, as nucleophilic partners in palladium-catalyzed cross-coupling reactions offers a robust alternative to the often unstable and inefficient pyridine-2-boronic acids.[1][2] This desulfinylative coupling enables the synthesis of a wide array of 2-arylpyridines, which are prevalent motifs in pharmaceuticals.
Logical Relationship: Generation of the Active Nucleophile
The active nucleophilic species, the pyridine-2-sulfinate, can be generated in situ from stable precursors like 2-allylsulfonyl pyridines under the reaction conditions. This approach enhances the practicality and shelf-life of the reagents.
Caption: In situ generation of the active pyridine-2-sulfinate nucleophile.
Catalytic Cycle of Desulfinylative Cross-Coupling
The mechanism of the palladium-catalyzed desulfinylative cross-coupling has been studied in detail.[3][4][5][6] For pyridine-2-sulfinates, the turnover-limiting step is the extrusion of SO₂ from a chelated Pd(II) sulfinate complex formed after transmetalation.[3][4][5][6]
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
Application Notes: Synthesis of Substituted Pyridines from 2-(Methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. 2-(Methylsulfonyl)pyridine has emerged as a valuable and highly adaptable building block for this purpose. The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group and an excellent leaving group, activating the pyridine ring for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of substituents at the C2-position, providing a powerful tool for late-stage functionalization and the construction of diverse molecular libraries. This document provides detailed protocols for the synthesis of substituted pyridines using this compound and its derivatives, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Key Advantages of Using this compound
-
High Reactivity: The strong electron-withdrawing nature of the methylsulfonyl group significantly activates the C2-position for nucleophilic attack.
-
Excellent Leaving Group: The methanesulfinate anion is a stable leaving group, driving the SₙAr reaction to completion.
-
Versatility: A broad range of nitrogen, oxygen, sulfur, and carbon nucleophiles can be employed to generate diverse pyridine derivatives.
-
Tunability: The reactivity of the scaffold can be further modulated by other substituents on the pyridine ring, allowing for regioselective transformations on polysubstituted pyridines.[1]
Application 1: Nucleophilic Aromatic Substitution (SₙAr)
The most common application of this compound is in SₙAr reactions. The sulfone group is readily displaced by various nucleophiles, often under mild conditions. This strategy is particularly effective for creating C-N, C-O, and C-S bonds at the 2-position of the pyridine ring.
General Reaction Scheme:
Caption: General SₙAr reaction of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Aminopyridines
This protocol describes a general procedure for the reaction of a substituted this compound with an amine nucleophile.
-
Materials:
-
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq)
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine and the anhydrous solvent.
-
Add the amine nucleophile and the base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.2: Synthesis of 2-Alkoxypyridines
This protocol outlines a general procedure for the reaction with an alcohol nucleophile.
-
Materials:
-
This compound derivative (1.0 eq)
-
Alcohol (can be used as solvent or co-solvent) (1.2 - 5.0 eq)
-
Strong base (e.g., NaH, KOtBu) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add the alcohol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of the this compound derivative in the anhydrous solvent to the alkoxide mixture.
-
Heat the reaction mixture (typically to 50-80 °C) and monitor its progress.
-
After completion, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
-
Data Presentation: SₙAr of 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
The following table summarizes the reaction of a versatile building block with various nucleophiles.[1][2]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Chloro-3-fluoro-pyridin-2-yl)morpholine | 95 |
| 2 | Aniline | (5-Chloro-3-fluoro-pyridin-2-yl)phenyl-amine | 88 |
| 3 | Methanol (as Sodium Methoxide) | 5-Chloro-3-fluoro-2-methoxypyridine | 92 |
| 4 | Phenol (as Sodium Phenoxide) | 5-Chloro-3-fluoro-2-phenoxypyridine | 85 |
| 5 | Thiophenol (as Sodium Thiophenoxide) | 5-Chloro-3-fluoro-2-(phenylthio)pyridine | 90 |
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
While the methylsulfonyl group itself is not typically used directly in cross-coupling, closely related sulfonyl derivatives like sulfinates and sulfonyl fluorides are excellent partners in Suzuki-Miyaura reactions.[3][4] 2-Allylsulfonyl pyridines also serve as precursors to pyridine sulfinates for these couplings.[5] This approach is particularly valuable for synthesizing 2-arylpyridines, overcoming challenges associated with the instability and poor reactivity of 2-pyridylboron reagents.[6]
General Reaction Scheme (Suzuki-Miyaura):
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irjms.com [irjms.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Monitoring Reactions of 2-(Methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyridine is a key building block in medicinal chemistry and drug development, frequently utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group (–SO₂CH₃) is a potent electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, primarily at the C2 and C6 positions. This reactivity allows for the facile introduction of a wide range of functionalities, making it a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications.
Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, understanding kinetics, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for monitoring the progress of reactions involving this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
Representative Reaction: Nucleophilic Aromatic Substitution (SNAr)
The protocols outlined below are centered around a typical SNAr reaction where this compound reacts with a nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) to yield the corresponding substituted pyridine.
Reaction Scheme:
Monitoring the depletion of the starting material, this compound, and the formation of the product, 2-(Nucleophile)-pyridine, is the primary goal of these methods.
Data Presentation
The quantitative data obtained from the following methods can be summarized to track reaction progress over time.
| Time (min) | This compound Concentration (mM) | Product Concentration (mM) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 25 | 25 |
| 30 | 50 | 50 | 50 |
| 60 | 25 | 75 | 75 |
| 120 | 5 | 95 | 95 |
| 240 | <1 | >99 | >99 |
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring reaction kinetics due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is ideal for separating the polar starting material and the typically more non-polar product.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier to improve peak shape).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a gradient from 20% to 80% acetonitrile in water over 10-15 minutes.
3. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a large volume of a suitable solvent (e.g., mobile phase or a solvent that stops the reaction, like a dilute acid for amine reactions). This prevents further reaction before analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection Wavelength: 260 nm, which is a suitable wavelength for detecting the pyridine ring.[1][2]
5. Quantification:
-
Generate a calibration curve for both the starting material (this compound) and the purified product using solutions of known concentrations.
-
Integrate the peak areas of the starting material and product in the chromatograms of the reaction samples.
-
Calculate the concentration of each species at each time point using the calibration curves.
-
Determine the percent conversion by the formula: (Initial Concentration of Starting Material - Concentration at time t) / (Initial Concentration of Starting Material) * 100.
Visualization
References
Application Notes and Protocols: 2-(Methylsulfonyl)pyridine in the Preparation of Selective Covalent Modifiers of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent protein modifiers have become invaluable tools in chemical biology and drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3][4] Among the various electrophilic "warheads" used to target nucleophilic amino acid residues, those reacting with cysteine—due to its unique reactivity and relatively low abundance—are of particular interest.[1][5][6] The 2-(methylsulfonyl)pyridine scaffold and its derivatives have emerged as a highly tunable and selective class of cysteine-reactive electrophiles.[1][2][7]
These compounds operate via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol side chain of a cysteine residue attacks the electron-deficient pyridine ring, displacing the methylsulfonyl group.[1][2][7] This reaction is highly dependent on the electronic properties of the pyridine ring, allowing for fine-tuning of reactivity through the introduction of electron-withdrawing or -donating groups.[1][5][8] This modularity enables the development of covalent modifiers with a wide range of reactivities, tailored for specific biological applications, from chemical probes to targeted covalent inhibitors.[1][3][9]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based covalent modifiers.
Data Presentation: Reactivity and Biological Activity
The reactivity of sulfonylpyridine and related sulfonylpyrimidine compounds can be precisely quantified. The tables below summarize key kinetic and cellular activity data from the literature, providing a basis for selecting or designing appropriate modifiers.
Table 1: Second-Order Rate Constants (k) for Reaction with Thiols
This table compares the reactivity of various sulfonyl-activated heteroaromatic compounds with model thiols like Glutathione (GSH) and N-acetylcysteine methylester (NACME). The rate constant k is a direct measure of the electrophilicity of the warhead.
| Compound Name/Structure | Model Thiol | pH | Rate Constant (k) M⁻¹s⁻¹ | Reference |
| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | GSH | 7.0 | ~0.016 (estimated from related compounds) | [5] |
| 2-Methylsulfonylpyrimidine (4q) | NACME | 7.0 | 4.5 x 10⁻² | [5] |
| 2-Methylsulfonylpyrimidine (4q) | GSH | 7.0 | 1.6 x 10⁻² | [5] |
| 2-Methysulfonylbenzothiazole (MSBT) | GSH | 7.0 | ~0.23 | [6][8] |
| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | GSH | 7.0 | ~1200 | [6][8] |
| 1-Phenyl 5-methylsulfonyl tetrazole | GSH | 7.0 | ~4.3 | [6][8] |
| 2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl | GSH | 7.0 | ~160 | [6][8] |
Table 2: Cellular Activity of 2-Sulfonylpyridine Derivatives
This table presents data on the biological effects of 2-sulfonylpyridine-based modifiers in cellular contexts, such as the activation of the NRF2 pathway or enzyme inhibition.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| 1 (2-methylsulfonyl-4,6-dimethyl-nicotinonitrile) | ARE-LUC Reporter | IMR32 | EC₅₀ | 732 nM | [1] |
| 1 (2-methylsulfonyl-4,6-dimethyl-nicotinonitrile) | Cytotoxicity | IMR32 | IC₅₀ | >100 µM | [1] |
| 4 (Biotinylated derivative of 1 ) | ARE-LUC Reporter | IMR32 | EC₅₀ | 12.1 µM | [1] |
Visualizations: Mechanisms and Workflows
Visual diagrams are essential for understanding the underlying principles and experimental processes.
References
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-(Methylsulfonyl)pyridine Synthesis and Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory synthesis involves the oxidation of 2-(methylthio)pyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. The reaction is generally efficient and proceeds under mild conditions.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
During the oxidation of 2-(methylthio)pyridine, there are three main byproducts to consider:
-
2-(Methylsulfinyl)pyridine: This is the intermediate sulfoxide product. Its presence in the final product usually indicates incomplete oxidation.
-
This compound N-oxide: Over-oxidation can lead to the formation of the corresponding N-oxide, where the pyridine nitrogen is also oxidized.
-
m-Chlorobenzoic acid: This is a byproduct derived from the m-CPBA oxidant after it has delivered an oxygen atom.[1]
Q3: What are the common side reactions when using this compound in nucleophilic aromatic substitution (SNAr) reactions?
The primary side reaction of concern is the hydrolysis of this compound, which leads to the formation of 2-hydroxypyridine. This byproduct can arise if water is present in the reaction mixture. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.
Q4: How can I effectively remove the m-chlorobenzoic acid byproduct after an m-CPBA oxidation?
A common workup procedure involves washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The acidic m-chlorobenzoic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous phase.
Troubleshooting Guides
Synthesis of this compound via Oxidation
Problem 1: Low yield of this compound and presence of starting material.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation: Insufficient amount of oxidizing agent. | - Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA) are used for the conversion of the sulfide to the sulfone.- Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of the starting material. |
| Suboptimal Reaction Temperature: Reaction temperature is too low, leading to a sluggish reaction. | - While the oxidation is often performed at 0 °C to room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction closely to avoid over-oxidation. |
| Decomposition of Oxidant: The oxidizing agent may have degraded upon storage. | - Use a fresh batch of the oxidizing agent or determine its activity prior to use. |
Problem 2: Significant formation of this compound N-oxide.
| Possible Cause | Suggested Solution |
| Over-oxidation: Use of excess oxidizing agent or prolonged reaction times. | - Carefully control the stoichiometry of the oxidizing agent. Use just over two equivalents.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature to improve selectivity. |
| Highly Reactive Oxidant: Some oxidizing agents are more prone to causing N-oxidation. | - Consider using a milder oxidizing agent or a catalytic system with a terminal oxidant like hydrogen peroxide. |
Reactions of this compound (Nucleophilic Aromatic Substitution)
Problem 3: Formation of 2-hydroxypyridine byproduct.
| Possible Cause | Suggested Solution |
| Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Dry reagents that may be hygroscopic before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Reaction Conditions: Elevated temperatures can promote hydrolysis. | - If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data on Byproduct Formation
The following tables summarize the impact of reaction conditions on byproduct formation.
Table 1: Influence of Oxidant Stoichiometry on Byproduct Formation in the Synthesis of this compound
| Oxidant (m-CPBA) Equivalents | Yield of this compound (%) | Yield of 2-(Methylsulfinyl)pyridine (%) | Yield of this compound N-oxide (%) |
| 1.0 | 15 | 80 | < 1 |
| 2.1 | 95 | < 2 | ~3 |
| 3.0 | 85 | < 1 | 10-15 |
Note: These are representative yields and can vary based on reaction temperature, time, and solvent.
Table 2: Influence of Water Content on Hydrolysis Byproduct in SNAr Reaction of this compound with Piperidine
| Water Content in Solvent (v/v %) | Yield of 2-(Piperidin-1-yl)pyridine (%) | Yield of 2-Hydroxypyridine (%) |
| < 0.01% (Anhydrous) | > 95 | < 1 |
| 1% | 85 | 10-15 |
| 5% | 60 | 35-40 |
Note: Reactions performed in THF at 60 °C for 4 hours. Yields are approximate and for illustrative purposes.
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Methodology: Oxidation of 2-(methylthio)pyridine using m-CPBA.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)pyridine (1.0 eq.) in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (2.1 eq.) in DCM to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Key Experiment 2: Nucleophilic Aromatic Substitution Reaction of this compound with Piperidine
Methodology: Synthesis of 2-(Piperidin-1-yl)pyridine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Addition of Nucleophile: Add piperidine (1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: Decision workflow for troubleshooting hydrolysis in SNAr reactions.
References
Optimizing reaction yield for the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the multi-step synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, following the synthetic route described by Gilbile et al. (2017).[1][2][3][4]
Step 1: N-oxidation of 2,3-Lutidine
Question: My N-oxidation of 2,3-lutidine is resulting in a low yield of 2,3-dimethyl-pyridine-N-oxide. What are the possible causes and solutions?
Answer:
Low yields in the N-oxidation of 2,3-lutidine can stem from several factors:
-
Inefficient Oxidizing Agent: The choice and handling of the oxidizing agent are critical. While the referenced protocol uses RuCl₃·3H₂O with O₂, other common reagents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[1] Ensure the reagent is fresh and of high purity.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction temperature should be carefully controlled. For the RuCl₃-catalyzed oxidation, the reaction is typically run at room temperature.[1] Deviations from the optimal temperature can lead to side reactions or decomposition of the product.
-
Purification Losses: The product, 2,3-dimethyl-pyridine-N-oxide, is a pale yellow viscous liquid and can be challenging to purify.[1] Losses can occur during workup and column chromatography. Ensure proper phase separation during extraction and use the appropriate stationary and mobile phases for chromatography as detailed in the experimental protocol.
Step 2: Chlorination of 2,3-Dimethyl-pyridine-N-oxide
Question: I am observing the formation of multiple chlorinated products during the chlorination of 2,3-dimethyl-pyridine-N-oxide. How can I improve the selectivity for 4-chloro-2,3-dimethyl-pyridine-N-oxide?
Answer:
The chlorination of pyridine N-oxides can sometimes lead to a mixture of isomers. To enhance the regioselectivity for the 4-position:
-
Choice of Chlorinating Agent: The referenced method uses chlorine gas in dichloromethane.[2] Other reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be used, but their reactivity and selectivity can vary. It is crucial to control the stoichiometry of the chlorinating agent to avoid over-chlorination.
-
Reaction Temperature: The reaction temperature plays a significant role in selectivity. The protocol specifies a temperature of 25°C.[1] Lowering the temperature may improve selectivity by reducing the rate of side reactions.
-
Reaction Time: Bubbling chlorine gas for extended periods can lead to the formation of undesired isomers. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Step 3 & 4: Synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide and Oxidation
Question: The yield of 2,3-dimethyl-4-(methylsulfonyl)pyridine-N-oxide is low. What are the critical parameters in the nucleophilic substitution and subsequent oxidation steps?
Answer:
This two-step sequence involves a nucleophilic aromatic substitution followed by an oxidation. Low yields can be attributed to issues in either step:
-
Nucleophilic Substitution:
-
Reagent Quality: Ensure the sodium hydrosulfide (NaSH) and methyl iodide (MeI) are of good quality. NaSH can be hygroscopic and its purity can affect the reaction.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst like tetra-butyl ammonium hydroxide is crucial for this reaction to proceed efficiently.[1][2] Ensure it is added in the correct amount.
-
Temperature Control: The reaction is exothermic. Maintaining the temperature at 70°C for the substitution and then cooling to 15-20°C for the methylation is important to prevent side reactions.[1]
-
-
Oxidation:
-
Oxidant Addition: The portion-wise addition of 30% hydrogen peroxide is critical to control the reaction exotherm and prevent over-oxidation or decomposition.[1][2]
-
Reaction Time and Temperature: The oxidation is carried out at 75°C for 24 hours.[1] Incomplete reaction may occur if the time or temperature is insufficient.
-
Step 5: N-deoxygenation of 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide
Question: I am struggling with the N-deoxygenation step. What are some common issues and alternative methods?
Answer:
The N-deoxygenation is a key step to obtain the pyridine core. The referenced protocol uses RuCl₃·3H₂O in acetonitrile.[1][2]
-
Incomplete Reaction: If the reaction is not going to completion, ensure the catalyst is active and the reaction is heated to the specified temperature (85°C).[1]
-
Alternative Reagents: If the ruthenium-catalyzed method is problematic, several other deoxygenation methods can be employed. A comparison of common methods is provided in the table below.
| Deoxygenation Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, room temp. | Clean, high yield | May reduce other functional groups |
| Phosphorus Compounds | PCl₃ or PPh₃ | Dichloromethane, 0°C to rt | Mild conditions | Stoichiometric phosphorus waste |
| Samarium Iodide | SmI₂ | THF, room temp. | Mild and selective | Reagent is moisture sensitive |
| Iron Powder | Fe, NH₄Cl | Ethanol/Water, reflux | Inexpensive | Requires workup to remove iron salts |
Step 6: Allylic Chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine
Question: The final chlorination step is giving me a low yield of the desired product and some impurities. How can I optimize this reaction?
Answer:
The allylic chlorination of the 2-methyl group is the final step and requires careful control to maximize yield and minimize side products. The referenced method uses trichloroisocyanuric acid (TCCA) in chloroform.[1][2]
-
Choice of Chlorinating Agent: TCCA is a safe and efficient source of chlorine radicals.[1][2] N-Chlorosuccinimide (NCS) is another common reagent for allylic chlorination and can sometimes offer better selectivity.
-
Radical Initiator: While the referenced protocol does not mention an initiator, radical reactions can sometimes be sluggish. The addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide might improve the reaction rate and yield.
-
Over-chlorination: Using an excess of the chlorinating agent can lead to the formation of dichlorinated byproducts. It is important to use the correct stoichiometry.
-
Reaction Temperature: The reaction is run at reflux in chloroform.[1] The temperature should be maintained to ensure a steady rate of radical formation.
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for this entire synthesis?
A1: Based on the yields reported in the literature for each step, the overall theoretical yield can be calculated.[1][2] However, in practice, the actual overall yield will likely be lower due to losses during workup and purification at each stage. A realistic overall yield would be in the range of 20-30%.
Q2: Are there any particularly hazardous steps in this synthesis?
A2: Yes, several steps require caution:
-
Chlorination with Chlorine Gas: Chlorine gas is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Use of Methyl Iodide: Methyl iodide is a potent alkylating agent and is toxic. It should be handled with care in a fume hood.
-
Oxidation with Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate gloves and eye protection are essential. The reaction can also be exothermic and should be carefully controlled.
Q3: How can I confirm the identity and purity of my intermediates and final product?
A3: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirmation of the desired product at each step.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: For solid intermediates and the final product, a sharp melting point is an indicator of purity.
Q4: Can I use a different starting material instead of 2,3-lutidine?
A4: The described synthesis is specific to starting with 2,3-lutidine. Using a different starting material would require a completely different synthetic strategy. The methyl groups at the 2 and 3 positions and the subsequent functionalization at the 4-position are key to this specific route.
Experimental Protocols
The following are the detailed experimental protocols for each step in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, based on the work of Gilbile et al. (2017).[1]
Table of Experimental Conditions
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | N-oxidation | 2,3-Lutidine | RuCl₃·3H₂O, O₂ | Dichloromethane | r.t. | 8h | 93 |
| 2 | Chlorination | 2,3-Dimethyl-pyridine-N-oxide | Cl₂ | Dichloromethane | 25°C | 3h | 49 |
| 3 | Thiomethylation | 4-chloro-2,3-dimethyl-pyridine-N-oxide | 30% NaSH, MeI, tetra-butyl ammonium hydroxide | - | 70°C then 15-20°C | 5h then 8h | 85 |
| 4 | Oxidation | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% aq. H₂O₂ | - | 75°C | 24h | 85 |
| 5 | N-deoxygenation | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | RuCl₃·3H₂O | Acetonitrile | 85°C | 1h | 85 |
| 6 | Allylic Chlorination | 2,3-dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid (TCCA) | Chloroform | reflux | 1h | 82 |
Visualizations
Synthetic Pathway
Caption: Synthetic route for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
Technical Support Center: Purification of 2-(Methylsulfonyl)pyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Methylsulfonyl)pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound reaction products?
A1: Impurities can originate from various sources throughout the synthesis and work-up process. They are broadly classified as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates (e.g., 2,3-dimethyl-pyridine-N-oxide, 4-methylthio-pyridine-N-oxide), and byproducts from side reactions.[1][2] For instance, reactions like homolytic adamantylation can yield a mixture of isomers (4-, 5-, and 6-substituted pyridines) that are challenging to separate.[3]
-
Degradation Products: this compound can be susceptible to hydrolysis or oxidation under certain conditions, leading to the formation of undesired degradants.[2][4]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, acetonitrile, toluene) may remain in the final product.[2]
-
Water: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere, forming azeotropes that complicate removal by simple distillation.[5]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a C18 column, is excellent for quantifying the main product and separating non-volatile impurities.[6][7]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for analyzing volatile impurities, including residual solvents.[6][8]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used for purity assessment.[1][9]
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are invaluable for identifying the molecular weights of unknown impurities and byproducts.[9][10]
Q3: Why is my purified this compound product discolored (e.g., yellow or brown)?
A3: Discoloration often indicates the presence of impurities or degradation products.[5] Trace amounts of oxidized species or highly conjugated byproducts can impart color. Purification via distillation or careful column chromatography, sometimes preceded by treatment with an appropriate agent, can often yield a colorless product.[5]
Q4: What are the primary safety concerns when handling this compound?
A4: According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] It is essential to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][11]
Troubleshooting Guide
Problem 1: Poor Separation or Low Yield During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation between the product and impurities.[12] |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude product. |
| Sample Viscosity | If the sample is too viscous due to high concentration or residual nucleic acids from cell lysates, it can lead to poor loading and flow. Dilute the sample in the initial mobile phase before loading. |
| Product Precipitation on Column | The product may be precipitating if its solubility is low in the chosen eluent. Try adding a small amount of a more polar solvent to the eluent system or decrease the sample concentration. |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of standard silica gel. Consider using deactivated (neutral) silica or alumina for purification. |
Problem 2: Product Appears Unstable During Aqueous Work-up or Storage
| Possible Cause | Recommended Solution |
| Hydrolysis | The methylsulfonyl group or other functionalities may be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][13][14] Minimize contact time with aqueous acidic/basic solutions and perform extractions promptly at low temperatures. |
| Oxidation | The compound may be sensitive to air or oxidizing agents.[4] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container at a low temperature. |
| Presence of Water | Residual water can promote degradation. Ensure the product is thoroughly dried. For pyridine-based compounds, this may require azeotropic distillation or drying over potent desiccants followed by distillation.[5] |
Problem 3: HPLC Analysis Shows Unexpected or Broad Peaks
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | This may be due to interactions with the stationary phase. Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape.[12] Ensure the sample is fully dissolved in the mobile phase. |
| Multiple Unexpected Peaks | These could be degradation products, byproducts, or contamination.[6] Verify the stability of the compound in the analysis solvent. Check for contamination in the HPLC system, solvents, or vials. Use LC-MS to identify the mass of the unknown peaks.[7] |
| Drifting Baseline | A drifting baseline can be caused by a column that is not fully equilibrated, changes in mobile phase composition, or column contamination.[15] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection. |
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Typical Setup | Use Case for this compound | Pros | Cons |
| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient with acid modifier Detector: UV (e.g., 260 nm)[6] | Quantifying purity and separating non-volatile impurities and byproducts.[7] | High resolution, quantitative, reproducible. | May not detect highly volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Column: Non-polar capillary (e.g., DB-5ms) Carrier Gas: Helium or Hydrogen Detector: FID or MS[6][8] | Detecting residual solvents and volatile impurities. | Excellent for volatile compounds, high sensitivity (FID). | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | High-field NMR spectrometer (e.g., 400 MHz or higher). | Structural confirmation of the main product and identification of major impurities.[1] | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
Visualizations
Experimental and Logical Workflows
Caption: A typical workflow for purifying reaction products.
Caption: A decision tree for addressing purity issues.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. teledynelabs.com [teledynelabs.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purifying Pyridine Sulfones by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of pyridine sulfones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of pyridine sulfones, presented in a question-and-answer format.
Q1: Why is my pyridine sulfone not moving from the origin on a silica gel column, even with a highly polar mobile phase?
A1: This is a common issue due to the high polarity of many pyridine sulfones and the acidic nature of silica gel. The basic pyridine nitrogen can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Solution 1: Deactivate the Stationary Phase. Before packing your column, you can deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine. This will cap the most acidic silanol groups, reducing the strong interaction with your compound.
-
Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica. For very polar compounds, reversed-phase chromatography on C18 silica may be a better option.[1]
-
Solution 3: Modify the Mobile Phase. Adding a competitive base to your eluent, such as triethylamine or pyridine (0.1-1%), can help to elute your compound by competing for the active sites on the silica gel.
Q2: My pyridine sulfone is eluting as a broad, tailing peak. How can I improve the peak shape?
A2: Peak tailing is often a result of interactions between the basic pyridine moiety and acidic silanol groups on the silica gel.[2][3]
-
Solution 1: Add a Mobile Phase Modifier. Incorporating a small amount of a base like triethylamine or pyridine (0.1-1%) into your mobile phase can significantly improve peak shape by minimizing the interaction with silanol groups.[3] If your pyridine sulfone has an acidic proton, adding a small amount of a weak acid like acetic acid to the mobile phase might help.
-
Solution 2: Use a Less Active Stationary Phase. Switching to neutral alumina or a deactivated silica gel can reduce these secondary interactions and lead to sharper peaks.
-
Solution 3: Check for Overloading. Loading too much sample onto the column can also cause peak broadening and tailing. Try reducing the amount of crude material loaded.
Q3: I suspect my pyridine sulfone is decomposing on the silica gel column. How can I confirm this and what can I do?
A3: Some sulfones and pyridine derivatives can be sensitive to the acidic environment of silica gel.[1][4]
-
Confirmation with 2D TLC: To check for on-plate degradation, you can run a two-dimensional TLC.[4][5] Spot your compound in one corner of a TLC plate and run it in a suitable mobile phase. After the run, dry the plate, turn it 90 degrees, and run it again in the same mobile phase. If your compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Solution 1: Use a Deactivated or Alternative Stationary Phase. As with other issues, using deactivated silica, neutral alumina, or a different stationary phase like Florisil can prevent degradation.[4]
-
Solution 2: Work Quickly and at a Lower Temperature. If possible, run your column in a cold room to minimize the time your compound is in contact with the stationary phase and to reduce the rate of potential degradation.
Q4: I'm seeing poor separation between my pyridine sulfone and a closely related impurity. What are my options?
A4: Achieving good resolution between structurally similar compounds can be challenging.
-
Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. Sometimes switching from a common mixture like ethyl acetate/hexanes to dichloromethane/methanol or acetone/hexanes can provide the selectivity needed.[4] A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can also improve separation.
-
Solution 2: Change the Stationary Phase. Different stationary phases offer different selectivities. If normal phase silica is not working, consider alumina or reversed-phase C18.
-
Solution 3: Improve Column Packing and Loading. A well-packed column is crucial for good separation.[6] Ensure your column is packed uniformly without any air bubbles or cracks. Also, load your sample in a narrow band using a minimal amount of solvent. Dry loading your sample onto a small amount of silica can also improve resolution.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyridine sulfones?
A1: The choice of stationary phase depends on the specific properties of your pyridine sulfone.
-
Silica Gel: This is the most common stationary phase but can be problematic due to its acidic nature. It is best suited for less polar pyridine sulfones. Deactivated silica is a good alternative.
-
Alumina: Neutral or basic alumina can be a good choice for basic pyridine sulfones as it avoids the strong acidic interactions seen with silica.
-
Reversed-Phase (C18): For highly polar or water-soluble pyridine sulfones, reversed-phase chromatography is often the most effective method.[7]
-
Specialized Phases: For challenging separations, phases like amino-propyl or diol-bonded silica can offer different selectivities. Pyridine-based stationary phases are also available and can provide unique separation mechanisms for these compounds.[8][9]
Q2: How do I choose an appropriate mobile phase?
A2: The ideal mobile phase will provide a retention factor (Rf) of 0.2-0.4 for your desired compound on TLC.
-
Normal Phase (Silica/Alumina): Common solvent systems include mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate, dichloromethane, or methanol).
-
Reversed-Phase (C18): Mobile phases are typically mixtures of water and a polar organic solvent like acetonitrile or methanol. Buffers or acids (like formic or acetic acid) may be added to control the ionization of the pyridine ring and improve peak shape.[10]
Q3: How should I prepare my sample for loading onto the column?
A3: The goal is to load the sample in a concentrated band at the top of the column.
-
Wet Loading: Dissolve your crude material in the minimum amount of your initial mobile phase. If solubility is an issue, you can use a slightly stronger solvent, but use as little as possible.[5]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5]
Data Presentation
Table 1: Typical Stationary and Mobile Phase Combinations for Pyridine Sulfone Purification
| Stationary Phase | Mobile Phase System | Compound Polarity | Notes |
| Silica Gel | Hexanes/Ethyl Acetate | Low to Medium | Most common starting point. |
| Silica Gel | Dichloromethane/Methanol | Medium to High | Good for more polar compounds. |
| Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Low to Medium | Better for basic pyridine sulfones. |
| Reversed-Phase C18 | Water/Acetonitrile (+ 0.1% Formic Acid) | High | Ideal for very polar or ionic pyridine sulfones.[10] |
| Amino-propyl Silica | Hexanes/Ethyl Acetate | Medium to High | Offers different selectivity to silica. |
| Diol-bonded Silica | Hexanes/Ethyl Acetate | Medium to High | Can reduce strong interactions. |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Pyridine Sulfone on Silica Gel
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of your crude material in various solvent systems. Aim for an Rf of 0.2-0.4 for the desired compound.
-
Column Preparation:
-
Select a glass column of an appropriate size (a rule of thumb is to use 30-100 g of silica per gram of crude material).
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing. Allow the silica to settle, and do not let the column run dry.[6]
-
Add a layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyridine sulfone in the minimum amount of the initial mobile phase. Carefully pipette this solution onto the top of the column.[5]
-
Dry Loading: Dissolve the crude material in a suitable solvent, add silica gel (2-3 times the weight of the crude material), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. You can either run the column with a constant mobile phase composition (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyridine sulfone.
Mandatory Visualizations
Caption: Experimental workflow for pyridine sulfone purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Regioselectivity of Reactions with 2-(Methylsulfonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)pyridine and its derivatives. The focus is on improving the regioselectivity of common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for nucleophilic aromatic substitution (SNAr) and why?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing group are generally the most activated. For this compound, the methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group. The pyridine nitrogen also withdraws electron density from the ring. Consequently, the C4 (para) and C6 (ortho) positions are the most electrophilic and, therefore, most susceptible to nucleophilic attack.
The reason for this preference lies in the stability of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks at the C4 or C6 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization.[1][2] Attack at the C3 or C5 positions does not allow for this resonance stabilization involving the nitrogen atom, making these pathways less favorable.
Q2: I am observing a mixture of C4 and C6 substituted products in my SNAr reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between the C4 and C6 positions can be challenging and often depends on a combination of steric and electronic factors. Here are several strategies to improve selectivity:
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Steric Hindrance: The relative steric bulk of the nucleophile and any substituents on the pyridine ring can significantly influence the regioselectivity.
-
Bulky Nucleophile: Using a sterically demanding nucleophile will favor attack at the less hindered position. If the C6 position has a neighboring substituent, a bulky nucleophile will preferentially attack the C4 position.
-
Substituents on the Pyridine Ring: Conversely, a bulky substituent at the C3 or C5 position can hinder attack at the adjacent C4 or C6 position, respectively.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. It is often beneficial to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Base: The choice of base can also play a role, particularly in reactions where the nucleophile is generated in situ.
-
-
Electronic Effects: The presence of other substituents on the pyridine ring can subtly alter the electronic distribution and favor one position over the other. Electron-donating groups can decrease the electrophilicity of the ring, while additional electron-withdrawing groups can further activate it.
Q3: Can I achieve substitution at the C3 or C5 position of this compound?
A3: Direct nucleophilic aromatic substitution at the C3 or C5 positions of this compound is generally difficult due to the lack of activation by the methylsulfonyl group and the pyridine nitrogen at these positions. However, alternative strategies can be employed to achieve functionalization at these sites:
-
Directed Ortho-Metalation (DoM): If a directing group is present on the pyridine ring, it may be possible to achieve deprotonation and subsequent electrophilic quench at a specific position.
-
Halogen-Dance Reaction: In cases where a halogen is present on the ring, a halogen-dance reaction can be used to isomerize the halide to a different position, which can then undergo substitution.
-
Synthesis from a Pre-functionalized Pyridine: Often, the most reliable method is to start with a pyridine derivative that already has the desired substitution pattern and then introduce the methylsulfonyl group at a later stage.
Q4: Are there any common side reactions to be aware of when working with this compound?
A4: Besides issues with regioselectivity, other potential side reactions in SNAr reactions include:
-
Reaction with the Sulfonyl Group: While the methylsulfonyl group is a good leaving group in some contexts, it is generally stable under typical SNAr conditions where a halide or another good leaving group is being displaced. However, with very strong nucleophiles or harsh reaction conditions, reaction at the sulfur center could potentially occur.
-
Decomposition of Starting Materials or Products: Electron-deficient pyridines can be sensitive to strong bases and high temperatures, which may lead to decomposition.
-
Competitive N-alkylation: When using ambident nucleophiles (e.g., some nitrogen heterocycles), competitive reaction at different nucleophilic sites can occur.[3]
Troubleshooting Guides
Problem: Low Yield in SNAr Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a suitable base is necessary to generate the more nucleophilic alkoxide or amide. |
| Poor Leaving Group | While the methylsulfonyl group itself can act as a leaving group, if you are trying to displace another group, ensure it is a good leaving group (e.g., halide). The reactivity order is generally F > Cl > Br > I for SNAr. |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. Higher temperatures can often increase the reaction rate, but may also lead to side products. Ensure the reaction is performed under an inert atmosphere if your reagents are sensitive to air or moisture. |
| Starting Material Decomposition | If the reaction mixture turns dark or shows multiple spots on TLC, decomposition may be occurring. Consider milder reaction conditions (lower temperature, weaker base). |
| Product Instability | The product may be unstable under the reaction or work-up conditions. Analyze the crude reaction mixture by LC-MS or NMR to check for product formation before work-up. |
Problem: Poor Regioselectivity (Mixture of C4 and C6 Isomers)
| Possible Cause | Troubleshooting Steps |
| Similar Steric and Electronic Environment at C4 and C6 | Introduce a sterically bulky substituent at a position that will favor attack at the desired site. For example, a substituent at C5 would likely favor attack at C4. |
| Reactive Nucleophile | Highly reactive, small nucleophiles may show lower selectivity. Consider using a bulkier nucleophile to increase steric differentiation between the C4 and C6 positions. |
| Reaction Conditions Not Optimized | Systematically screen solvents with different polarities and reaction temperatures. Lowering the temperature can often improve selectivity. |
Experimental Protocols
Example Protocol 1: Nucleophilic Aromatic Substitution of a Halogenated this compound
This protocol is adapted from the synthesis of 2,3,5-trisubstituted pyridines and demonstrates the displacement of a halide.
Reaction: Displacement of a chloride at the C5 position with an amine.
Materials:
-
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq).
-
Add the solvent (e.g., DMF) to dissolve the starting material.
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol 2: Thiolation of a 2-Halopyridine
This protocol is a general procedure for the SNAr reaction of a 2-halopyridine with a thiol, which can be adapted for this compound derivatives.[4]
Reaction: Displacement of a halide with a thiol nucleophile.
Materials:
-
Halogenated this compound
-
Thiol nucleophile (e.g., thiophenol)
-
Base (e.g., NaH or K2CO3)
-
Solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the solvent (e.g., THF).
-
Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of the halogenated this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism for SNAr on this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low-yield 2-(Methylsulfonyl)pyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low-yield 2-(Methylsulfonyl)pyridine coupling reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound derivatives consistently low-yielding?
Low yields in coupling reactions involving 2-substituted pyridines, including those with a methylsulfonyl group, are a common challenge. This phenomenon, often referred to as the "2-pyridyl problem," can be attributed to several factors:
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down the catalytic cycle.[1][2]
-
Substrate Instability: Pyridine-based organometallic reagents, particularly boronic acids, can be unstable and prone to decomposition pathways like protodeboronation.[3][4]
-
Electronic Effects: The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, making oxidative addition or other steps in the catalytic cycle more challenging.
Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?
The most prevalent side reactions include:
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Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][5] Running the reaction under anhydrous conditions and using a non-aqueous base can also be beneficial.
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct is another common issue. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using a slight excess of the halide coupling partner.[3]
-
Hydrodehalogenation: In Buchwald-Hartwig aminations, a competing β-hydride elimination can lead to the reduction of the aryl halide.[6] The choice of a suitable bulky ligand can help to suppress this side reaction.[7]
Q3: How does the methylsulfonyl group affect the reaction conditions?
The strong electron-withdrawing nature of the methylsulfonyl group makes the pyridine ring more electron-deficient. This can necessitate the use of more electron-rich and bulky ligands to facilitate the oxidative addition step. Additionally, in some cases, the sulfonyl group itself can act as a leaving group, although this is less common under typical palladium-catalyzed coupling conditions compared to nucleophilic aromatic substitution reactions.[2][3]
Suzuki-Miyaura Coupling: Troubleshooting
Problem: Low to no conversion of starting materials.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands such as RuPhos or XPhos to shield the palladium center from coordination with the pyridine nitrogen.[3][8] |
| Inefficient Oxidative Addition | For less reactive aryl chlorides, consider using a more active palladium precatalyst and a highly active ligand. Increasing the reaction temperature may also be necessary.[3] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. A solvent screen may be necessary, with dioxane, toluene, and THF being common choices.[9] |
Problem: Significant byproduct formation (protodeboronation, homocoupling).
| Potential Cause | Recommended Solution |
| Unstable Boronic Acid | Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[5] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[3] |
| Inappropriate Base | Screen different bases. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu.[10] |
Quantitative Data: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor)
The following data on the related substrate, Pyridine-2-sulfonyl Fluoride (PyFluor), provides valuable insights into catalyst and ligand selection for this compound couplings.[2][3]
Table 1: Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester [2][3]
| Catalyst (10 mol%) | Ligand (10 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 80 | 75 |
| Pd₂(dba)₃ | Xantphos | Na₃PO₄ | Dioxane/H₂O | 80 | 68 |
| Pd(OAc)₂ | RuPhos | Na₃PO₄ | Dioxane/H₂O | 80 | 55 |
| PdCl₂(dppf) | - | Na₃PO₄ | Dioxane/H₂O | 80 | 85 |
| NiCl₂(dme) | dppf | Na₃PO₄ | Dioxane/H₂O | 80 | <5 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane (0.8 mL) and H₂O (0.2 mL).
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-(methylsulfonyl)pyridyl halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Troubleshooting
Problem: Low C-N bond formation.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.[7][11] |
| Base Incompatibility | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[12] |
| Catalyst Poisoning | Ensure starting materials are pure. The presence of coordinating impurities can poison the catalyst.[1] |
Quantitative Data: Buchwald-Hartwig Amination of Chloro-pyridines
While specific data for this compound is limited, the following table for the amination of related chloropyridines provides a useful reference for ligand and base selection.
Table 2: Buchwald-Hartwig Amination of 3-Chloropyridine with Morpholine [1]
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (1) | IPr·HCl (2) | NaOtBu (1.2) | Dioxane | 100 | 75 |
| Pd(OAc)₂ (1) | SIPr·HCl (2) | NaOH (1.2) | Dioxane | 100 | 92 |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound coupling reactions.
Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Managing the stability of 2-sulfonylpyrimidine reagents in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of 2-sulfonylpyrimidine (2-SP) reagents in aqueous buffers. Find answers to common problems and essential protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-sulfonylpyrimidine reagents.
Question: My 2-sulfonylpyrimidine reagent precipitated out of my aqueous buffer. What should I do?
Answer:
Reagent precipitation can occur due to solubility limits being exceeded. Here are steps to troubleshoot this issue:
-
Verify Concentration: 2-sulfonylpyrimidines generally have good aqueous solubility, often up to the millimolar (mM) range in standard buffers like potassium phosphate (KPi).[1][2] Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
Consider a Cosolvent: While one of the advantages of 2-SPs is their high aqueous solubility compared to other reagents, if you are working at very high concentrations or with a particularly hydrophobic derivative, a small amount of an organic cosolvent may be necessary.[1][2] However, it is recommended to keep the cosolvent percentage minimal as it can affect reaction conditions.
-
Check the Buffer: Ensure your buffer components are fully dissolved and the pH is correct before adding the 2-SP reagent.
-
Temperature: Ensure the buffer is at the experimental temperature. A sudden drop in temperature can decrease solubility.
Question: I am observing a new, unexpected peak in my NMR/LC-MS analysis over time. Is my reagent degrading?
Answer:
Yes, this is a strong indication of reagent degradation. The most common degradation pathway for 2-sulfonylpyrimidines in aqueous buffers is hydrolysis.
-
Hydrolysis Pathway: 2-SPs can undergo slow, time- and pH-dependent hydrolysis to form the corresponding, unreactive pyrimidin-2-ol byproduct.[1][3] This process also releases methanesulfinic acid, which can sometimes be observed in NMR spectra (δ ≈ 2.3 ppm).[2]
-
Influencing Factors: This degradation is more pronounced for 2-SP derivatives that are highly activated with strong electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups.[1]
-
Confirmation: To confirm hydrolysis, you can compare your data to a known standard of the expected pyrimidin-2-ol byproduct if available. The characteristic shift in NMR signals of the pyrimidine aromatic protons can also serve as confirmation.[1][2]
Caption: Hydrolysis degradation pathway of 2-sulfonylpyrimidine reagents.
Question: My reaction with a thiol (e.g., cysteine, glutathione) is slower than expected or is not going to completion. What could be the cause?
Answer:
Several factors can influence the reaction rate of 2-SPs with thiols:
-
Reagent Hydrolysis: As discussed above, if your 2-SP stock solution has been stored improperly or for an extended period in buffer, a significant portion may have hydrolyzed into an inactive form, reducing the effective concentration of the active reagent.[1]
-
pH of the Buffer: The reaction with thiols is pH-dependent. The reaction is typically faster at a neutral or slightly alkaline pH (e.g., 7.0-7.5) compared to a more acidic pH (e.g., 6.5).[2] This is because a higher pH increases the concentration of the more nucleophilic thiolate anion.
-
Buffer Composition: The type of buffer can influence the reaction rate. For example, reactions between 2-sulfonylpyrimidines and cysteine have been observed to be significantly faster in phosphate buffer than in bicarbonate buffer at the same pH.[4][5] The presence of a buffer is considered essential for the reaction to proceed efficiently in an aqueous solution.[4][5]
-
Electronic Effects: The structure of your specific 2-SP derivative plays a critical role. Electron-withdrawing groups on the pyrimidine ring increase reactivity, while electron-donating groups decrease it. Ensure the chosen reagent has the appropriate reactivity profile for your specific application.[6]
Caption: Troubleshooting workflow for low reactivity of 2-SP reagents.
Frequently Asked Questions (FAQs)
Q1: How stable are 2-sulfonylpyrimidine reagents in aqueous buffers?
A1: Generally, 2-sulfonylpyrimidines exhibit good stability in aqueous buffers under typical experimental conditions (neutral pH, ≤ 37 °C), which makes them suitable for protein modification and bioconjugation.[1][2] However, their stability is not absolute and can be influenced by several factors.
Q2: What factors influence the stability of 2-sulfonylpyrimidines?
A2: The primary factors are pH, time, and the specific chemical structure of the reagent.
-
pH and Time: Hydrolysis is both time- and pH-dependent.[1] Extended incubation in aqueous buffer (several hours) can lead to measurable degradation (>5%).[1][3]
-
Chemical Structure: The substituents on the pyrimidine ring have a significant effect. Reagents with strong electron-withdrawing groups are more reactive towards thiols but are also more susceptible to hydrolysis.[1] Conversely, a different heterocyclic core, such as a 1,3,5-triazine, can be so reactive that it hydrolyzes rapidly upon exposure to even trace moisture.[2][3]
| Factor | Effect on Stability | Comment |
| High pH | Decreases Stability | Accelerates the rate of hydrolysis. |
| Extended Time in Buffer | Decreases Stability | Hydrolysis is a time-dependent process.[1] |
| Electron-Withdrawing Groups | Decreases Stability | Increases electrophilicity, making the reagent more prone to nucleophilic attack by water.[1] |
| Buffer Type | Can Influence Stability | While primarily affecting reaction rates, buffer components can also play a role in stability. Phosphate buffers are commonly used and well-tolerated.[4][5] |
| Low Temperature (≤ 4°C) | Increases Stability | Recommended for storing stock solutions to minimize degradation. |
Q3: How should I prepare and store stock solutions of 2-sulfonylpyrimidine reagents?
A3: To maximize reagent longevity and experimental reproducibility, follow these storage guidelines:
-
Solid Form: Store the solid reagent in a cool, dark, and dry place. For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions immediately before each experiment by diluting the concentrated organic stock into the aqueous buffer. Avoid storing 2-SPs in aqueous buffers for extended periods.
Q4: Are there any 2-sulfonylpyrimidine analogs that are known to be highly unstable?
A4: Yes. The stability is highly dependent on the heterocyclic core. For example, 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine was found to be extremely unstable, rapidly hydrolyzing in aqueous buffers or even in the solid state when exposed to ambient moisture.[2][3] This underscores the privileged stability of the pyrimidine core for achieving a balance between reactivity and stability.
Experimental Protocols
Protocol: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of reagent stability in an aqueous buffer system.
Objective: To quantify the rate of hydrolysis of a 2-sulfonylpyrimidine reagent over time.
Materials:
-
2-Sulfonylpyrimidine reagent
-
Deuterated solvent (e.g., d6-DMSO)
-
Aqueous buffer (e.g., 50 mM Potassium Phosphate (KPi), pH 7.0)
-
Water-soluble internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes and spectrometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your 2-SP reagent in d6-DMSO.
-
Prepare a stock solution of the internal standard (TMSP) in D₂O.
-
-
Sample Preparation:
-
In an NMR tube, combine the aqueous buffer and the TMSP stock solution.
-
Add a small volume of the 2-SP stock solution to the NMR tube to achieve the final desired concentration (e.g., 2 mM). The final solution should contain a small percentage of the deuterated organic solvent (e.g., 5% v/v d6-DMSO) to ensure solubility and provide a lock signal.[1][2]
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after preparation (t = 0).
-
Incubate the NMR tube at the desired experimental temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 6, 12, 24, 36 hours).[2]
-
-
Data Analysis:
-
Calibrate all spectra to the TMSP internal standard signal (0 ppm).
-
Integrate a well-resolved signal corresponding to the 2-SP reagent and any new signals corresponding to the hydrolysis byproduct (pyrimidin-2-ol).
-
Calculate the percentage of remaining 2-SP reagent at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining reagent versus time to determine the stability profile.
-
Caption: Experimental workflow for assessing 2-SP reagent stability via NMR.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Methylsulfonyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-(Methylsulfonyl)pyridine. Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the sulfonyl group and the pyridine nitrogen, careful optimization of reaction parameters is crucial for achieving high yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings with this compound derivatives are common and can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]
-
Difficult Oxidative Addition: The C-X (X = Cl, Br, I) bond at the 2-position of the pyridine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle challenging.
-
Protodeboronation: The boronic acid coupling partner can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[1]
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow kinetics or partial catalyst deactivation.
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands are often essential. Ligands like SPhos, XPhos, or P(t-Bu)₃ can facilitate both the oxidative addition and reductive elimination steps while sterically hindering catalyst inhibition by the pyridine nitrogen.[1]
-
Screen Different Bases: The choice of base is critical. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally effective. It's recommended to screen a variety of bases to find the optimal one for your specific substrate combination.
-
Use a Boronic Ester or Trifluoroborate Salt: To minimize protodeboronation, consider using a pinacol ester or a trifluoroborate salt of your boronic acid, as these are often more stable under the reaction conditions.[1]
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[2]
Question 2: I am attempting a Buchwald-Hartwig amination with a 2-chloro-(methylsulfonyl)pyridine, but the reaction is not proceeding to completion. What should I try?
Answer:
Incomplete conversion in Buchwald-Hartwig amination of 2-chloro-(methylsulfonyl)pyridine is a frequent challenge. Aryl chlorides are less reactive than bromides or iodides, and the electron-withdrawing sulfonyl group can further deactivate the substrate towards oxidative addition.[3][4]
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the efficient generation of the active Pd(0) species.[5]
-
Ligand Selection: Employ bulky and electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Xantphos. These ligands are known to promote the coupling of challenging aryl chlorides.[6][7]
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., in 10-20 °C increments) can often overcome the activation barrier for the oxidative addition of the aryl chloride.
-
Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher catalyst loadings or longer reaction times.[6]
-
Solvent Selection: Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used. Ensure the solvent is thoroughly dried and degassed.
Question 3: I am observing the formation of significant side products in my cross-coupling reaction. What are the common side products and how can I minimize them?
Answer:
Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2]
-
Solution: Ensure the reaction is performed under strictly inert conditions.
-
-
Protodeboronation of the Boronic Acid: As mentioned earlier, this is a common issue with heteroaryl boronic acids.[1]
-
Solution: Use boronic esters or trifluoroborate salts.
-
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a competitive pathway in Buchwald-Hartwig aminations.[3]
-
Solution: Optimize the ligand and base combination. A more active catalyst system can favor the desired cross-coupling over reduction.
-
-
Dimerization of the Aryl Halide: This can occur, particularly at higher catalyst loadings and temperatures.[8]
-
Solution: Optimize the catalyst loading and reaction temperature to find a balance between reactivity and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound derivatives?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a good starting point. If the reaction is sluggish or gives low conversion, the loading can be incrementally increased to 5 mol%. For particularly challenging substrates, higher loadings may be necessary, but this should be balanced against the increased cost and potential for side reactions.[9][10]
Q2: How does the choice of palladium precursor affect the reaction?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in-situ reduction to the active Pd(0) species. This can sometimes lead to variability in catalyst activity. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized pre-catalysts (e.g., Buchwald pre-catalysts) can offer better reproducibility and more efficient generation of the active catalyst.[5][11]
Q3: Can I use the same catalyst system for both Suzuki-Miyaura and Buchwald-Hartwig reactions?
A3: While there is some overlap, the optimal catalyst system (palladium source and ligand) is often different for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is highly recommended to screen a panel of ligands specific to each reaction type to identify the most effective one for your particular substrate combination.
Q4: What is the role of water in Suzuki-Miyaura reactions with these substrates?
A4: The presence of a small amount of water is often beneficial and sometimes necessary for the transmetalation step in Suzuki-Miyaura couplings, particularly when using boronic acids. However, excessive water can promote protodeboronation. The optimal amount of water should be determined experimentally, often as a co-solvent with an organic solvent like dioxane or toluene.[12]
Data Presentation
The following tables summarize typical starting conditions and the effect of catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with electron-deficient pyridine derivatives. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Substituted Pyridines - Catalyst Loading Optimization
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 85 | [13] |
| 2 | Pd(OAc)₂ | XPhos | 3 | Cs₂CO₃ | Dioxane | 110 | 92 | [13] |
| 3 | Pd(dppf)Cl₂ | - | 5 | Na₂CO₃ | DMF/H₂O | 90 | 78 | [12] |
| 4 | Pd(PPh₃)₄ | - | 5 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 | [14] |
Table 2: Buchwald-Hartwig Amination of 2-Halopyridines - Catalyst Loading Optimization
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | Xantphos | 2 | Cs₂CO₃ | Dioxane | 110 | 95 | [15] |
| 2 | Pd(OAc)₂ | RuPhos | 3 | NaOtBu | Toluene | 100 | 88 | [6] |
| 3 | BrettPhos Pd G3 | - | 1.5 | K₃PO₄ | t-Amyl alcohol | 110 | 91 | [16] |
| 4 | Pd(OAc)₂ | BINAP | 4 | LHMDS | THF | 80 | 75 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 2-Halo-(methylsulfonyl)pyridine with an Arylboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-halo-(methylsulfonyl)pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 2-Chloro-(methylsulfonyl)pyridine with an Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G4, 1-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2-chloro-(methylsulfonyl)pyridine (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 100-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision-making for low-yielding reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
How to remove unreacted 2-(Methylsulfonyl)pyridine from a reaction mixture
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted 2-(methylsulfonyl)pyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?
The most effective methods leverage the unique chemical properties of this compound, primarily its polarity and the basicity of the pyridine nitrogen. The main strategies include:
-
Aqueous Acidic Extraction: This technique protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt that can be easily washed away from the organic layer.[1][2][3]
-
Column Chromatography: Due to its polar nature, this compound can be effectively separated from less polar products using silica gel or alumina column chromatography. Reversed-phase chromatography can also be employed.[4]
-
Copper Sulfate (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper sulfate is a mild and effective alternative. Pyridine derivatives form a complex with copper, which is then extracted into the aqueous layer.[1][2][3]
-
Nucleophilic Scavenging: As this compound is an electrophile, adding a solid-supported or water-soluble nucleophile can convert it into a new compound that is easily removed by filtration or extraction.[5][6][7]
Q2: My desired product is sensitive to acid. What is the best removal method?
For acid-sensitive compounds, an acidic wash should be avoided. The recommended alternatives are:
-
Copper Sulfate (CuSO₄) Wash: This is the preferred method as it is mild and avoids acidic conditions. The formation of a deep blue or violet copper-pyridine complex provides a visual indicator of successful removal.[1][3]
-
Column Chromatography: This method separates compounds based on polarity and does not require harsh pH conditions.
-
Aqueous Extraction with Mild Acid: If a very weak acid is tolerated, a wash with a saturated ammonium chloride solution (pH ~5-6) or a dilute citric acid solution may be effective.[8]
Q3: How can I confirm that all the this compound has been removed?
The removal process should be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture and the washed organic layer on a TLC plate. The disappearance of the spot corresponding to this compound indicates its removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of purity. An established HPLC method involves a C8 reversed-phase column with a mobile phase of 5% acetonitrile in water and UV detection at 260 nm.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can detect characteristic peaks of this compound in the final product if it remains as an impurity.
Q4: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is crucial for selecting the appropriate removal technique.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | [9][10] |
| Molecular Weight | 157.19 g/mol | [9][11] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Polarity | Polar | |
| XLogP3 | 0.4 | [9][11] |
| Solubility | Soluble in polar solvents like water and alcohols | |
| Reactivity | Electrophilic at the pyridine ring | [5][6] |
Troubleshooting Guides
Issue 1: An emulsion forms during the aqueous extraction.
-
Cause: High concentration of polar compounds or vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[8]
-
Allow the mixture to stand undisturbed for a longer period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: The this compound co-elutes with my product during column chromatography.
-
Cause: The polarity of the product and the impurity are too similar for the selected eluent system.
-
Solution:
-
Adjust Eluent Polarity: Gradually decrease the polarity of the eluent system. For normal phase (silica gel), this means reducing the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).
-
Change Stationary Phase: If adjusting the eluent is ineffective, switch to a different stationary phase. If you are using silica gel (slightly acidic), try basic alumina.
-
Use Reversed-Phase Chromatography: If the product is significantly less polar than this compound, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[4]
-
Issue 3: Traces of this compound remain even after multiple acidic washes.
-
Cause: Insufficient acid may have been used, or the partitioning into the aqueous layer is incomplete after each wash.
-
Solution:
-
Increase Number of Washes: Perform at least three to four washes with the dilute acid solution rather than one or two.
-
Check pH: After an acid wash, test the pH of the aqueous layer to ensure it is acidic, confirming that the pyridine has been protonated.
-
Use a Scavenger Resin: Pass the organic solution through a cartridge containing an acidic ion-exchange resin. The basic this compound will bind to the resin, which can then be filtered off.
-
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Extraction
This method is ideal for acid-stable products. It converts the basic this compound into its water-soluble hydrochloride salt.
Methodology:
-
Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer containing the pyridinium salt.
-
Repeat the wash with 1 M HCl two more times to ensure complete removal.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for removing this compound via acidic extraction.
Protocol 2: Removal by Copper Sulfate (CuSO₄) Wash
This protocol is recommended for products that are sensitive to acid.
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous copper sulfate (CuSO₄) solution.
-
Shake the funnel. A deep blue or violet color will develop in the aqueous layer as the copper complexes with the pyridine impurity.[1][3]
-
Allow the layers to separate and drain the colored aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Wash the organic layer with water and then brine to remove any residual copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for removing this compound using a CuSO₄ wash.
Protocol 3: Removal by Silica Gel Column Chromatography
This physical separation method is broadly applicable and relies on the polarity difference between the product and the impurity.
Methodology:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point could be 20% ethyl acetate in hexanes.
-
Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully load the dry-loaded sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the desired product and which contain the this compound impurity.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Caption: Workflow for purifying a product via silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A simple high-performance liquid chromatographic method for the measurement of 2-methylsulfonylpyridine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. This compound | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Strategies to improve the solubility of 2-sulfonylpyrimidine derivatives for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-sulfonylpyrimidine derivatives in biological assays. Poor aqueous solubility is a common hurdle that can impact data quality and the successful progression of promising compounds.[1][2][3] This guide offers strategies and detailed protocols to overcome these challenges.
Troubleshooting Guide: Compound Precipitation in Biological Assays
Experiencing compound precipitation during your experiment can be a significant roadblock. This guide provides a systematic approach to diagnose and resolve solubility issues with 2-sulfonylpyrimidine derivatives.
Initial Observation: Precipitate Detected
If you observe turbidity, cloudiness, or visible particulate matter in your assay wells, it is crucial to systematically identify the cause.[4][5]
Step 1: Identify the Source of Precipitation
To pinpoint the origin of the precipitation, perform the following control tests:
| Component Check | Procedure | Observation | Implication |
| Compound Stock Solution | Visually inspect your stock solution (typically in 100% DMSO) for any signs of precipitation. | Precipitate is visible in the stock. | The compound has limited solubility in the stock solvent, or it may have crashed out of solution due to storage conditions (e.g., freeze-thaw cycles).[6] |
| Assay Buffer Compatibility | Prepare a solution of your compound in the final assay buffer at the highest concentration used in your experiment, without any biological components (e.g., enzymes, cells). | Precipitate forms immediately upon addition to the buffer. | The compound has low aqueous solubility in the assay buffer. This is a common issue when diluting a DMSO stock into an aqueous medium.[7] |
| Reaction-Induced Precipitation | If the above checks are clear, the precipitation may be occurring during the course of the biological reaction. | Precipitate appears over time as the reaction proceeds. | This could be due to the product of the reaction being insoluble, or changes in the assay conditions (e.g., pH) over time. |
Step 2: Implement Solutions
Based on your findings from Step 1, apply the following strategies to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: My 2-sulfonylpyrimidine derivative is poorly soluble in aqueous buffer. What are the primary strategies to improve its solubility for a biological assay?
A1: There are several effective strategies you can employ, which can be categorized into formulation-based and chemical modification approaches.
-
Formulation Strategies:
-
pH Adjustment: The solubility of ionizable compounds, including many 2-sulfonylpyrimidine derivatives, can be highly dependent on the pH of the solution.[8][9][10] For acidic or basic compounds, adjusting the buffer pH to a range where the ionized form predominates can significantly increase solubility.[8][9]
-
Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) into your aqueous buffer can increase the solubility of hydrophobic compounds.[1][11] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[1][11] However, it is crucial to determine the maximum tolerable co-solvent concentration for your specific biological assay, as high concentrations can be toxic to cells or inhibit enzyme activity.[7]
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13][14][15][16] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[12][13]
-
Addition of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[17][18] However, care must be taken as surfactants can also denature proteins.
-
-
Chemical and Physical Modifications:
-
Salt Formation: For derivatives with acidic or basic functional groups, converting them into a salt form is a highly effective method to increase solubility.[17][18]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][13][18]
-
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial biological screens?
A2: Understanding the distinction between kinetic and thermodynamic solubility is key for interpreting your results.
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is typically measured using the shake-flask method, which is considered the gold standard but is time-consuming.[19][20]
-
Kinetic Solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO).[8] This method is much faster and requires less compound, making it suitable for high-throughput screening in early drug discovery.[8][19]
For initial biological screens, kinetic solubility is often more relevant as it mimics the conditions of the assay where the compound is rapidly diluted from a DMSO stock into the aqueous buffer.[8] However, a low kinetic solubility can be an early indicator of potential downstream formulation challenges.
Q3: How do I determine the maximum concentration of a co-solvent like DMSO that I can use in my cell-based assay without causing toxicity?
A3: It is essential to perform a co-solvent tolerance test for your specific cell line or biological system. A common industry standard is to keep the final DMSO concentration at or below 0.5% to 1% to minimize off-target effects.[7]
Experimental Protocol: Co-solvent Tolerance Assay
-
Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Co-solvent Dilution Series: Prepare a serial dilution of your co-solvent (e.g., DMSO) in your cell culture medium. A typical range would be from 10% down to 0.01%, with a no-solvent control.
-
Treatment: Replace the medium in the cell plate with the medium containing the different co-solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot cell viability against the co-solvent concentration to determine the highest concentration that does not significantly impact cell health (e.g., >90% viability).
Q4: Can structural modifications to my 2-sulfonylpyrimidine scaffold improve solubility?
A4: Yes, strategic structural modifications can significantly impact solubility. Introducing polar functional groups (e.g., -OH, -NH2, -COOH) or ionizable centers can enhance aqueous solubility. For instance, substitutions on the pyrimidine ring can modulate the physicochemical properties of the molecule.[21][22] Structure-activity relationship (SAR) studies should also consider the impact of modifications on solubility.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement
This method determines the equilibrium solubility of a compound.[19][20]
-
Preparation: Add an excess amount of the 2-sulfonylpyrimidine derivative to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[23]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[20]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical for accuracy.[20]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method measures the concentration at which a compound precipitates upon addition to an aqueous buffer.
-
Compound Plate Preparation: Prepare a serial dilution of your 2-sulfonylpyrimidine derivative in 100% DMSO in a 96-well plate.
-
Assay Plate Preparation: Add the desired aqueous buffer to the wells of a clear 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the DMSO plate to the buffer plate.
-
Measurement: Immediately measure the turbidity (nephelometry) or light scattering of the solutions at regular intervals for a set period. An increase in turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.
Data Presentation
Table 1: Example Solubility Data for a Hypothetical 2-Sulfonylpyrimidine Derivative (Compound X)
| Parameter | Condition | Solubility (µM) |
| Thermodynamic Solubility | PBS, pH 7.4, 25°C | 5.2 |
| Kinetic Solubility | PBS, pH 7.4 | 12.5 |
| Solubility with Co-solvent | PBS, pH 7.4, 1% DMSO | 25.8 |
| Solubility with Cyclodextrin | PBS, pH 7.4, 10 mM HP-β-CD | 85.1 |
| pH-Dependent Solubility | Acetate Buffer, pH 5.0 | 2.1 |
| pH-Dependent Solubility | Phosphate Buffer, pH 8.0 | 45.7 |
Visualizations
Caption: Workflow for assessing and improving compound solubility.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: from solute to solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Comparing the reactivity of 2-(Methylsulfonyl)pyridine with other sulfonyl-activated pyridines
An essential guide for researchers and professionals in drug development, this document provides a detailed comparison of the reactivity of 2-(methylsulfonyl)pyridine with other sulfonyl-activated pyridines. It offers a comprehensive overview of their performance in key chemical transformations, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding.
The activation of pyridine rings through the introduction of a sulfonyl group at the 2-position significantly enhances their electrophilicity, making them valuable reagents in various chemical reactions. This guide focuses on comparing the reactivity of this compound and its derivatives with other sulfonyl-activated pyridines in two primary contexts: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary measure of reactivity for sulfonyl-activated pyridines is their susceptibility to nucleophilic attack, most commonly studied using thiol nucleophiles. The electron-withdrawing nature of the sulfonyl group facilitates the addition-elimination mechanism characteristic of SNAr reactions. The reaction rate is highly sensitive to the electronic properties of substituents on the pyridine ring and the nature of the heterocyclic core.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k) for the reaction of various sulfonyl-activated heterocycles with a thiol nucleophile (e.g., glutathione, GSH) at or near physiological pH. This data provides a direct measure of their relative electrophilicity.
| Compound | Heterocyclic Core | Substituents | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Reference |
| 2-Methylsulfonylpyrimidine | Pyrimidine | None | ~0.011 | [1] |
| 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile | Pyridine | 3-CN, 4,6-di-Me | ~0.0022 | [1] |
| 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine | Pyridine | 3-NO₂, 4,6-di-Me | ~0.0022 | [1] |
| 2-Methylsulfonylbenzothiazole (MSBT) | Benzothiazole | None | ~0.23 | [1][2] |
| 2-(Methylsulfonyl)-6-nitrobenzothiazole | Benzothiazole | 6-NO₂ | ~1200 | [2] |
| 1-Phenyl-5-methylsulfonyltetrazole | Tetrazole | 1-Phenyl | ~4.3 | [2] |
| 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl | 1,3,4-Oxadiazole | 5-Phenyl | ~160 | [2] |
| 2-Methylsulfonyl-4,6-dimethoxypyrimidine | Pyrimidine | 4,6-di-OMe | Not reported, but used as a "capping" agent | [1] |
Experimental Protocol: Determination of SNAr Rate Constants
The reactivity of sulfonyl-activated pyridines with thiols can be quantified by monitoring the reaction progress using UV-Vis spectrophotometry or NMR spectroscopy.[1]
UV-Vis Absorbance Assay:
-
Reagents: A solution of the sulfonyl-activated pyridine (e.g., 1 mM in a suitable buffer like phosphate-buffered saline, pH 7.4), and a solution of a thiol nucleophile (e.g., glutathione, GSH, 10 mM in the same buffer).
-
Procedure: The reaction is initiated by mixing the two solutions in a cuvette. The change in absorbance at a specific wavelength (corresponding to the consumption of the reactant or formation of the product) is monitored over time using a spectrophotometer.
-
Data Analysis: The second-order rate constant (k) is determined by fitting the kinetic data to the appropriate rate equation.
Visualization of the SNAr Pathway
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of a 2-sulfonylpyridine with a thiol nucleophile.
Caption: Generalized mechanism for the SNAr reaction.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
2-Sulfonylpyridines can also serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] In this context, the sulfonyl group acts as a leaving group, enabling the formation of a new carbon-carbon bond. This application provides a valuable alternative to the often problematic use of 2-halopyridines.
Comparative Performance in Suzuki-Miyaura Coupling
While extensive quantitative rate comparisons are less common in the literature for this application, the successful synthesis of various biaryl compounds demonstrates the utility of 2-sulfonylpyridines as effective coupling partners. The reaction's success is often evaluated by the isolated yield of the product.
| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst/Conditions | Product Yield | Reference |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Various (hetero)aryl boronic acids | Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 65-100 °C | 5-89% | [3] |
| Pyridyl Pyrimidylsulfones | (Hetero)aryl bromides | Pd catalyst, phenol, Cs₂CO₃ (in situ sulfinate formation) | Good yields | [4][5] |
| 4-Pyrimidyl Sulfonic Esters | Various aryl boronic acids | Pd catalyst, microwave irradiation, water | High yields | [6] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura coupling of a 2-sulfonylpyridine is as follows.[3]
-
Reagents: 2-Sulfonylpyridine (1.0 equiv), (hetero)aryl boronic acid or ester (1.5 equiv), palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: A mixture of an organic solvent (e.g., THF, dioxane) and water.
-
Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated (e.g., 65-100 °C) with stirring for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving a 2-sulfonylpyridine.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle for Cysteine: 2-Sulfonylpyrimidines Emerge as a Superior Alternative to Maleimides in Bioconjugation
For researchers, scientists, and drug development professionals, the quest for stable and specific bioconjugation reagents is paramount. While maleimides have long been a workhorse for linking molecules to cysteine residues, their inherent instability is a significant drawback. Emerging evidence and comparative studies are positioning 2-sulfonylpyrimidines as a highly attractive alternative, offering superior stability and tunable reactivity for the development of robust bioconjugates, including antibody-drug conjugates (ADCs).
This guide provides an objective, data-driven comparison of 2-sulfonylpyrimidines and maleimides for cysteine bioconjugation, summarizing key performance data, detailing experimental protocols, and visualizing the underlying chemical mechanisms.
At a Glance: Key Performance Differences
| Feature | 2-Sulfonylpyrimidines | Maleimides |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Thiol-Michael Addition |
| Adduct Stability | Highly stable thioether bond | Susceptible to retro-Michael reaction, leading to deconjugation and thiol exchange |
| Reactivity | Tunable over >9 orders of magnitude | Generally fast, but less tunable |
| Chemoselectivity | Highly selective for cysteine | Selective for thiols at pH 6.5-7.5, but can react with amines at higher pH |
| Off-Target Reactivity | Do not react with sulfenic acids (-SOH) or S-nitrosothiols (-SNO)[1][2] | Can exhibit off-target reactivity |
The Achilles' Heel of Maleimides: Instability of the Thiosuccinimide Adduct
The primary drawback of maleimide chemistry lies in the reversibility of the thiol-Michael addition reaction.[3] The resulting thiosuccinimide linkage is prone to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the bloodstream.[3] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target toxicity and reduced therapeutic efficacy.[3] While strategies exist to mitigate this instability, such as post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable ring-opened structure, these add complexity to the process.[4]
In contrast, 2-sulfonylpyrimidines react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism to form a highly stable S-heteroarylated thioether bond.[1][2][5][6] This linkage is not susceptible to the retro-Michael reaction, offering significantly improved stability in biological environments.[1][2]
Quantitative Comparison: Reaction Kinetics and Conjugate Stability
The reactivity of 2-sulfonylpyrimidines can be finely tuned by altering the substituents on the pyrimidine ring, allowing for a wide range of reaction rates.[1][2][5][6] This provides a significant advantage in matching the reactivity of the reagent to a specific application.
Table 1: Second-Order Rate Constants (k) for Cysteine Conjugation
| Reagent Class | Specific Reagent | Model Thiol | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 2-Sulfonylpyrimidine | 2-Methylsulfonylpyrimidine | GSH | 7.0 | ~1.6 x 10⁻² |
| 2-Methylsulfonylpyrimidine | NACME | 7.0 | ~4.5 x 10⁻² | |
| 5-COOMe-2-methylsulfonylpyrimidine | GSH | 7.0 | ~9900 | |
| Maleimide | Coumarin Maleimide Derivative | β-mercaptoethanol | 7.0-9.0 | Not specified, but reaction is fast |
| N-ethylmaleimide | L-cysteine | Not specified | Reaction complete in < 2 min |
Data for 2-sulfonylpyrimidines extracted from a study by Pichon et al. (2023).[1][2] Data for maleimides is based on general observations from multiple sources indicating rapid reaction kinetics.[7]
Table 2: Comparative Stability of Cysteine Conjugates
| Linker Type | Model System | Condition | Time | % Intact Conjugate |
| Maleimide-PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70% |
| Mono-sulfone-PEG | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | > 90% |
| Maleimide Conjugate | Anti-ROR1 scFv-Fc | Human Plasma | 4 hours | Majority transferred to albumin |
| Sulfone Conjugate | Anti-ROR1 scFv-Fc | Human Plasma | 24 hours | Stable, no evident exchange with albumin |
Data extracted from studies by De-Wei et al. (2021) and Gibbs et al. (2014).[8]
Reaction Mechanisms Visualized
The fundamental difference in the reaction pathways of 2-sulfonylpyrimidines and maleimides with cysteine underlies their distinct stability profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Protein Modification by 2-Sulfonylpyridines Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of reagents available for targeting specific amino acid residues, 2-sulfonylpyridines have emerged as a versatile class of electrophiles for the selective modification of cysteine residues. Validating this modification with high confidence is critical for advancing research and therapeutic development. This guide provides an objective comparison of mass spectrometry-based methodologies for the validation of protein modification by 2-sulfonylpyridines, supported by experimental data and detailed protocols.
Executive Summary
Mass spectrometry is the gold standard for characterizing protein post-translational modifications, including those introduced by covalent modifiers like 2-sulfonylpyridines. This guide compares two primary mass spectrometry workflows: Top-Down Proteomics (Intact Mass Analysis) and Bottom-Up Proteomics . While Top-Down proteomics provides a global view of the modification on the intact protein, Bottom-Up proteomics offers peptide-level resolution to pinpoint specific modification sites. Furthermore, we will compare the reactivity profile of 2-sulfonylpyridines with other common cysteine-reactive electrophiles, such as iodoacetamide and maleimide, using quantitative proteomics data.
Comparison of Mass Spectrometry Approaches
The choice between Top-Down and Bottom-Up proteomics depends on the specific experimental question. Top-Down analysis is advantageous for determining the stoichiometry of modification and identifying different proteoforms, while Bottom-Up analysis excels in identifying the precise location of the modification within the protein sequence.
| Feature | Top-Down Proteomics (Intact Mass) | Bottom-Up Proteomics (Peptide-centric) |
| Principle | Analysis of intact proteins. | Analysis of peptides after proteolytic digestion.[1] |
| Primary Information | Molecular weight of the intact protein, stoichiometry of modification.[2] | Identification of specific modification sites on peptides.[1] |
| Sample Preparation | Simpler, involves desalting and buffer exchange.[3] | More complex, involves protein denaturation, reduction, alkylation, and enzymatic digestion.[4] |
| Instrumentation | Requires high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap).[3] | Can be performed on a wider range of mass spectrometers, including triple quadrupoles and ion traps. |
| Data Analysis | Deconvolution of multiple charge states to determine the intact mass.[3] | Database searching of tandem mass spectra to identify modified peptides.[4] |
| Advantages | Provides a complete view of all modifications on a protein.[2] Preserves information about combinatorial PTMs. | High sensitivity for detecting low-abundance modifications.[5] Precise localization of the modification site. |
| Limitations | Lower sensitivity for large proteins and complex mixtures.[6] Difficulty in localizing the modification site. | Loss of information about combinatorial PTMs on the same protein molecule.[1] Potential for incomplete digestion or modification loss during sample preparation. |
Quantitative Comparison of Cysteine-Reactive Electrophiles
The reactivity of 2-sulfonylpyridines can be quantitatively assessed and compared to other cysteine-targeting electrophiles using techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[7] This method allows for the ratiometric comparison of the number of cysteines labeled by different compounds in a complex proteome.
| Reagent Class | Reactive Moiety | Typical Mass Shift (Da) | Relative Cysteine Reactivity | Notes |
| 2-Sulfonylpyridines | Pyridyl sulfone | Variable (depends on the pyridine substituent) | Tunable based on electronic properties of the pyridine ring.[8] | Reacts via a nucleophilic aromatic substitution (SNAr) mechanism.[8] Generally shows high selectivity for cysteine over other nucleophilic residues like lysine. |
| Iodoacetamides (IA) | Iodoacetyl | +57.021 | High | A widely used, highly reactive alkylating agent.[9] Can exhibit off-target reactivity. |
| Maleimides | Maleimide | +125.048 | High | Reacts via a Michael addition.[9] Can also react with lysine and histidine at alkaline pH.[9] |
| Chloroacetamides | Chloroacetyl | +42.011 | Moderate | Generally less reactive than iodoacetamides. |
Note: The actual mass shift will depend on the specific structure of the reagent.
Experimental Protocols
Validation of Protein Modification by 2-Sulfonylpyridine using Intact Mass Spectrometry
This protocol is designed to confirm the covalent modification of a purified protein by a 2-sulfonylpyridine reagent and to determine the stoichiometry of the modification.
Materials:
-
Purified target protein
-
2-sulfonylpyridine reagent
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column (e.g., C4 ZipTip)
-
Mass spectrometer (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Reaction: Incubate the purified protein (e.g., 10 µM) with the 2-sulfonylpyridine reagent (e.g., 100 µM) in the reaction buffer at room temperature for 1-2 hours.
-
Desalting: Remove excess reagent and buffer salts using a desalting column according to the manufacturer's instructions. Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis: Infuse the desalted protein sample into the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected protein mass.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein. Compare the mass of the modified protein to the unmodified control to confirm the mass shift corresponding to the addition of the pyridine moiety.
Identification of Modification Sites using Bottom-Up Proteomics
This protocol outlines the steps to identify the specific cysteine residue(s) modified by a 2-sulfonylpyridine.
Materials:
-
Modified protein sample (from the intact mass analysis)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein sample in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce disulfide bonds with DTT and alkylate any unmodified cysteines with IAA to prevent disulfide scrambling.
-
Buffer Exchange: Remove urea and other reagents by buffer exchange into the digestion buffer.
-
Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database using a software tool (e.g., MaxQuant, Proteome Discoverer). Specify the mass shift corresponding to the 2-sulfonylpyridine modification as a variable modification on cysteine residues.
Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP
This protocol provides a method to compare the cysteine reactivity of a 2-sulfonylpyridine to a standard electrophile like iodoacetamide across the proteome.[7]
Materials:
-
Cell lysate or tissue homogenate
-
2-sulfonylpyridine probe and Iodoacetamide-alkyne probe
-
Isotopically light and heavy cleavable biotin-azide tags
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin and TEV protease
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Treat two separate aliquots of the proteome with the 2-sulfonylpyridine probe and the iodoacetamide-alkyne probe, respectively.
-
Click Chemistry: Conjugate the "light" biotin-azide tag to the 2-sulfonylpyridine-labeled proteome and the "heavy" tag to the iodoacetamide-labeled proteome via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Combination and Enrichment: Combine the two labeled proteomes, and enrich the biotin-tagged proteins using streptavidin beads.
-
On-bead Digestion: Digest the enriched proteins with trypsin.
-
Isotope Elution: Release the probe-labeled peptides by cleaving the linker with TEV protease.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the light and heavy isotope-labeled peptides for each identified cysteine. The ratio of light to heavy signal provides a quantitative measure of the relative reactivity of each cysteine towards the two electrophiles.
Visualizations
Caption: Workflow for Intact Mass Analysis.
Caption: Workflow for Bottom-Up Proteomics.
Caption: S_NAr Mechanism for Cysteine Modification.
References
- 1. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Safer Pain Relief: A Comparative Guide to Alternative Reagents in COX-2 Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. While the methylsulfonyl and sulfonamide moieties are hallmarks of many successful COX-2 inhibitors like Celecoxib, the search for alternative functionalities continues in pursuit of improved efficacy, safety, and synthetic efficiency. This guide provides an objective comparison of alternative reagents and synthetic strategies that replace the traditional sulfonyl-containing pharmacophores, supported by experimental data and detailed protocols.
The therapeutic action of selective COX-2 inhibitors is rooted in their ability to block the production of prostaglandins, key mediators of inflammation and pain, while sparing the related COX-1 enzyme responsible for gastrointestinal protection. The selectivity of traditional diaryl heterocyclic inhibitors is often attributed to the interaction of the sulfonamide or methylsulfonyl group with a specific side pocket in the COX-2 enzyme. However, researchers have explored bioisosteric replacements for this critical pharmacophore to modulate activity, improve physicochemical properties, and simplify synthesis. This guide delves into promising alternatives, including the sulfonylazide, azido, and N-acetylsulfonamido moieties, as well as novel heterocyclic scaffolds.
Comparative Performance of Alternative Pharmacophores
The following tables summarize the quantitative data on the performance of COX-2 inhibitors synthesized with alternative functionalities compared to the traditional sulfonamide-containing drug, Celecoxib.
| Compound | Alternative Pharmacophore | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Sulfonamide (-SO2NH2) | >100 | 0.05 | >2000 | [1] |
| Analogue 1 | Sulfonylazide (-SO2N3) | >100 | 5.16 | >19.3 | [2] |
| Analogue 2 | Azido (-N3) | 159.7 | 0.196 | 812 | [3] |
| Analogue 3 | N-Acetylsulfonamido (-SO2NHCOCH3) | >100 | 0.32 | >313 | [4] |
| Analogue 4 | 1,2,3-Triazole and Benzenesulfonamide | - | 0.04 | 329 | [1] |
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Analogues with Alternative Pharmacophores.
| Compound | Alternative Reagent/Moiety | Synthetic Route Highlights | Overall Yield (%) | Reference |
| Celecoxib | 4-Hydrazinobenzenesulfonamide | Claisen condensation followed by cyclization. | 90-96% (flow synthesis) | [5] |
| Analogue 1 | 3-Hydrazinobenzenesulfonyl azide | Diazotization of aminobenzenesulfonamide followed by azidation. | Not specified | [2] |
| Analogue 2 | 4-Azidophenylhydrazine | Prepared from 4-fluoro-nitrobenzene via nucleophilic substitution with sodium azide, followed by reduction. | Not specified | [3] |
| Analogue 3 | N-(4-Hydrazinophenylsulfonyl)acetamide | Acetylation of 4-hydrazinobenzenesulfonamide. | Not specified | [4] |
| Analogue 4 | Tethered 1,2,3-triazole and benzenesulfonamide | Multi-step synthesis involving click chemistry. | Not specified | [1] |
Table 2: Overview of Synthetic Approaches and Yields for COX-2 Inhibitors with Alternative Functionalities.
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are crucial for reproducibility and comparison.
Protocol 1: Synthesis of 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (Analogue 1)
This protocol describes the introduction of the sulfonylazide moiety as a bioisostere for the sulfonamide group.[2]
-
Diazotization of 3-amino-N-(tert-butoxycarbonyl)benzenesulfonamide: To a cooled (0-5 °C) solution of the aminobenzenesulfonamide in a mixture of concentrated HCl and water, a solution of sodium nitrite in water is added dropwise. The mixture is stirred for 30 minutes at the same temperature to form the diazonium salt.
-
Azidation: A solution of sodium azide in water is added to the cold diazonium salt solution. The reaction mixture is stirred for 1 hour, allowed to warm to room temperature, and then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the sulfonyl azide intermediate.
-
Deprotection: The Boc-protected sulfonyl azide is treated with trifluoroacetic acid in dichloromethane to remove the protecting group.
-
Cyclization: The deprotected hydrazinobenzenesulfonyl azide is reacted with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in refluxing ethanol to yield the final product.
Protocol 2: Synthesis of the Azido Analogue of Rofecoxib (Analogue 2)
This protocol outlines the synthesis of an analogue where the methylsulfonyl group is replaced by an azido group.[3]
-
Synthesis of 4-azidoacetophenone: 4-Fluoroacetophenone is reacted with sodium azide in dimethylformamide at 100 °C. The reaction mixture is then poured into water and extracted with ether. The organic layer is washed, dried, and evaporated to give the product.
-
Bromination: 4-Azidoacetophenone is treated with bromine in methanol to yield 2-bromo-1-(4-azidophenyl)ethanone.
-
Synthesis of the furanone ring: The bromoacetophenone derivative is reacted with phenylacetic acid in the presence of a base such as triethylamine in a suitable solvent like acetonitrile to form the diarylfuranone core structure.
Signaling Pathway and Experimental Workflow
Understanding the biological context and the general synthetic strategy is essential for the development of novel COX-2 inhibitors.
Figure 1: Simplified COX-2 signaling pathway and the point of intervention for selective inhibitors.
Figure 2: General experimental workflow for the synthesis of diaryl heterocyclic COX-2 inhibitors.
Conclusion
The exploration of alternative reagents and pharmacophores in the synthesis of COX-2 inhibitors offers exciting avenues for the development of next-generation anti-inflammatory drugs. The sulfonylazide, azido, and N-acetylsulfonamido moieties have demonstrated viable alternatives to the traditional sulfonamide and methylsulfonyl groups, with some analogues exhibiting potent and selective COX-2 inhibition. While the synthetic routes for these analogues may involve additional steps compared to the synthesis of celecoxib, they provide valuable structure-activity relationship insights and may lead to compounds with improved pharmacological profiles. Further research focusing on optimizing these synthetic pathways and conducting in-depth preclinical and clinical evaluations will be crucial in determining the therapeutic potential of these novel COX-2 inhibitors.
References
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
Efficacy of 2-(Methylsulfonyl)pyridine-Derived Inhibitors: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, 2-(Methylsulfonyl)pyridine derivatives have emerged as a promising class of inhibitors targeting key enzymes and receptors implicated in various diseases. This guide provides a detailed comparison of the efficacy of this compound-derived inhibitors against existing drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
I. 2-(Methylsulfonyl)phenyl-Pyridine Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory and analgesic drugs. The development of selective COX-2 inhibitors aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A series of 2-(4-methylsulfonyl)phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors.
Efficacy Comparison
The in vitro inhibitory activities of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were compared against the established selective COX-2 inhibitor, Celecoxib. The data, summarized in the table below, highlights the potential of these derivatives, with several compounds demonstrating comparable or superior potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | >35.6 | 0.07 | >508.6 |
| 5a | >35.6 | 0.25 | >142.4 |
| 5d | >35.6 | 0.18 | >197.8 |
| 5h | >35.6 | 0.15 | >237.3 |
| 5i | >35.6 | 0.11 | >323.6 |
| 5k | >35.6 | 0.09 | >395.6 |
| 5q | >35.6 | 0.22 | >161.8 |
| 5r | >35.6 | 0.19 | >187.4 |
| 5s | >35.6 | 0.16 | >222.5 |
| 5t | >35.6 | 0.12 | >296.7 |
| Celecoxib (Reference) | 15.2 | 0.04 | 380 |
| Data sourced from in vitro cyclooxygenase (COX) inhibition assays.[1] |
Compound 5n emerged as a particularly potent and selective inhibitor, with a COX-2 IC50 of 0.07 µM and a selectivity index exceeding 508.6, comparing favorably with Celecoxib.[1]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay:
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using an in vitro assay. The enzymes (human recombinant) were incubated with the test compounds for a specified period. The COX activity was then measured by monitoring the conversion of arachidonic acid to prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit. The IC50 values were calculated from the concentration-response curves.[1]
Formalin Test for Antinociceptive Activity:
The in vivo analgesic efficacy was evaluated using the formalin test in mice. Animals were pre-treated with the test compounds or vehicle orally. Subsequently, a dilute solution of formalin was injected into the paw, and the time spent licking or biting the injected paw was recorded in two phases (early and late). A reduction in this behavior indicates an antinociceptive effect. Several derivatives, including 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t, showed significant antinociceptive activity in the late phase of the formalin test.[1]
Signaling Pathway
II. 2-(Methylsulfonylaminophenyl)propanamide Derivatives as TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of TRPV1 are being investigated as potential analgesics. A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have shown promise as potent hTRPV1 antagonists.
Efficacy Comparison
The efficacy of these novel TRPV1 antagonists was compared to a previously reported lead compound and the well-known analgesic, pregabalin. The data demonstrates the high potency of these new derivatives in both in vitro and in vivo models.
| Compound | TRPV1 Ki(CAP) (nM) | In Vivo Analgesic Activity (ED50, mg/Kg, p.o.) | Max Efficacy (%) |
| 24S | 0.4 | 0.19 | 75 |
| Lead Compound 2 | 0.3 | 0.9 | 60 |
| Lead Compound 1 | - | 26.6 | 59 |
| Pregabalin (Reference) | - | 42.2 | 69 |
| Data sourced from in vitro binding assays and in vivo neuropathic pain models.[2] |
Compound 24S exhibited excellent stereospecific TRPV1 antagonism with a Ki(CAP) of 0.4 nM and demonstrated superior in vivo anti-allodynic activity in a neuropathic pain model compared to previous lead compounds and pregabalin.[2]
Experimental Protocols
In Vitro TRPV1 Antagonism Assay:
The antagonist activity was determined by measuring the displacement of a radiolabeled TRPV1 agonist (e.g., [3H]resiniferatoxin) from cell membranes expressing the human TRPV1 receptor. The Ki values were calculated from the competition binding curves. Alternatively, functional assays measuring the inhibition of capsaicin-induced calcium influx in cells expressing TRPV1 can be used.
In Vivo Neuropathic Pain Model (Rat Bennett Model):
Neuropathic pain was induced in rats through chronic constriction injury of the sciatic nerve. After the development of mechanical allodynia (pain response to a non-painful stimulus), the animals were treated orally with the test compounds. The anti-allodynic effect was assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). An increase in the withdrawal threshold indicates an analgesic effect.[2]
Capsaicin-Induced Hypothermia:
To confirm the in vivo mechanism of action through TRPV1, the ability of the compounds to block capsaicin-induced hypothermia was assessed. Mice were pre-treated with the antagonist, followed by a subcutaneous injection of capsaicin. The change in core body temperature was then monitored. A potent TRPV1 antagonist is expected to block the hypothermic effect of capsaicin. Compound 24S was shown to completely inhibit the effect of capsaicin on body temperature.[2]
Signaling Pathway
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The presented data on COX-2 inhibitors and TRPV1 antagonists demonstrate that derivatives from this chemical class can exhibit superior efficacy and selectivity profiles compared to existing drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of these promising compounds.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the site of cysteine modification by 2-sulfonylpyridines in proteins
For researchers, scientists, and drug development professionals, the precise identification of cysteine modification sites is paramount for understanding protein function, validating drug targets, and developing novel therapeutics. Among the arsenal of cysteine-reactive electrophiles, 2-sulfonylpyridines have emerged as a valuable tool. This guide provides a comprehensive comparison of methods to validate the site of cysteine modification by 2-sulfonylpyridines, offering supporting experimental data and detailed protocols for key techniques.
Introduction to 2-Sulfonylpyridines
2-Sulfonylpyridines are a class of electrophilic reagents that react selectively with the thiol group of cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reaction is typically chemoselective for cysteine over other nucleophilic amino acids like lysine.[3] The reactivity of 2-sulfonylpyridines can be tuned by modifying their electronic properties, allowing for a range of applications from protein labeling to the development of covalent inhibitors.[3][4] The resulting thioether bond is generally stable, making it suitable for various downstream applications.[1]
Comparison of Validation Methodologies
Validating the precise location of cysteine modification is crucial. Several orthogonal techniques can be employed, each with its own advantages and limitations. The choice of method often depends on the specific research question, available instrumentation, and the nature of the protein conjugate.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Mass Spectrometry (MS) | Identification of a mass shift in a peptide fragment corresponding to the addition of the 2-sulfonylpyridine moiety. | High confidence in site localization; provides sequence context; can identify multiple modification sites simultaneously.[5] | Requires specialized equipment and expertise; can be time-consuming; may have difficulty with very large or hydrophobic proteins. | Low to Medium |
| Ellman's Assay | Quantifies free thiol groups before and after modification. A decrease in free thiols indicates cysteine modification.[6][7] | Simple, rapid, and inexpensive; uses common laboratory equipment. | Does not identify the specific site of modification; can be affected by interfering substances. | High |
| Fluorescence-Based Methods | Uses fluorescently tagged reagents that react with either the modified or unmodified cysteine to visualize and quantify the modification. | High sensitivity; allows for in-gel visualization and cellular imaging.[4][8] | Indirect method for site validation; may require synthesis of custom probes; potential for steric hindrance from the probe. | Medium to High |
| X-ray Crystallography | Provides high-resolution structural information, directly visualizing the modified cysteine residue within the protein structure. | Unambiguous site determination; provides structural context of the modification.[9] | Requires crystallization of the protein-conjugate, which can be challenging; not suitable for all proteins; low throughput. | Very Low |
Experimental Protocols
Mass Spectrometry-Based Validation of Cysteine Modification
This protocol outlines a general workflow for identifying the site of cysteine modification by a 2-sulfonylpyridine reagent using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Modification:
-
Incubate the purified protein with the 2-sulfonylpyridine reagent at a suitable molar excess (e.g., 10-fold) in an appropriate buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours.
-
Remove excess reagent by dialysis, desalting column, or buffer exchange.
2. Reduction and Alkylation (Control Sample):
-
For a control sample to identify all cysteine-containing peptides, reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free thiols with 55 mM iodoacetamide (IAM) in the dark at room temperature for 20 minutes.
3. In-solution or In-gel Tryptic Digestion:
-
Denature the modified and control protein samples (e.g., with 8 M urea or by boiling in SDS-PAGE loading buffer).
-
Dilute the denaturant and add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
4. LC-MS/MS Analysis:
-
Acidify the peptide digests (e.g., with 0.1% formic acid) and desalt using a C18 StageTip or ZipTip.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
MS1 Parameters: Scan range m/z 350-1500.
-
MS2 Parameters: Use a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]
5. Data Analysis:
-
Search the raw MS data against a protein database using a search engine like MaxQuant, Mascot, or Sequest.
-
Specify the mass of the 2-sulfonylpyridine adduct as a variable modification on cysteine.
-
For the control sample, specify carbamidomethylation of cysteine as a fixed modification.
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of fragment ions that pinpoint the modification to a specific cysteine residue.
Ellman's Assay for Quantifying Cysteine Modification
This colorimetric assay quantifies the number of free sulfhydryl groups in a protein sample.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride monohydrate (for standard curve)
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.[7]
-
Create a dilution series of the cysteine stock solution (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625, and 0 mM).
-
-
Prepare Ellman's Reagent Solution:
-
Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[7]
-
-
Assay:
-
To 250 µL of each standard and protein sample (at a known concentration) in a microplate well, add 50 µL of the Ellman's Reagent Solution.
-
Incubate for 15 minutes at room temperature, protected from light.[7]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free sulfhydryls in your protein samples by interpolating their absorbance values on the standard curve.
-
The degree of modification can be calculated by comparing the number of free thiols in the modified protein to the unmodified protein.
-
Visualizing Workflows and Relationships
DOT Language Scripts for Diagrams
Caption: General experimental workflow for cysteine modification and validation.
Caption: Detailed workflow for mass spectrometry-based validation.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of cysteine modification by 2-sulfonylpyridines is a critical step in protein chemistry and drug discovery. While mass spectrometry offers the highest level of confidence in identifying the precise modification site, other techniques such as Ellman's assay and fluorescence-based methods provide valuable complementary information and can be used for initial screening or quantification. The choice of methodology should be guided by the specific experimental goals and available resources. By employing a combination of these techniques, researchers can confidently characterize their protein conjugates and advance their scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Sulfonylpyridines: A Comparative Guide to Cysteine-Targeting Electrophilic Warheads
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of cysteine residues with covalent inhibitors has become a cornerstone of modern drug discovery, yielding highly potent and selective therapeutics. The choice of the electrophilic "warhead" is critical to achieving the desired pharmacological profile, balancing reactivity, selectivity, and stability. This guide provides an objective comparison of 2-sulfonylpyridines against other widely used electrophilic warheads for cysteine targeting, supported by experimental data and detailed protocols.
Executive Summary
2-Sulfonylpyridines have emerged as a versatile and tunable class of electrophiles for cysteine targeting.[1][2] They react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, offering a distinct reactivity profile compared to traditional Michael acceptors or alkylating agents.[1][2][3] Key advantages include the modularity of their structure, allowing for fine-tuning of reactivity and the potential for the leaving group to contribute to target recognition.[1][3] This guide benchmarks 2-sulfonylpyridines and the closely related 2-sulfonylpyrimidines against common warheads such as acrylamides, chloroacetamides, and vinyl sulfones, focusing on reactivity, selectivity, and the stability of the resulting covalent bond.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reaction of a 2-sulfonylpyridine with a cysteine thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiol (thiolate) of the cysteine residue attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequent departure of the sulfinate leaving group results in a stable thioether linkage.
Caption: SNAr mechanism of 2-sulfonylpyridine with a cysteine thiolate.
Comparative Data on Electrophilic Warheads
The following tables summarize key quantitative data for comparing the performance of 2-sulfonylpyridines and other electrophilic warheads.
Table 1: Reactivity with Model Thiols (Glutathione, GSH)
This table presents second-order rate constants (k) for the reaction of various electrophilic warheads with glutathione (GSH) at or near physiological pH. Higher values indicate faster reactivity.
| Electrophilic Warhead Class | Representative Compound | k (M⁻¹s⁻¹) at pH ~7.0 | Reference |
| 2-Sulfonylpyrimidine | 5-COOMe-2-sulfonylpyrimidine (4y) | ~9900 | [4] |
| 2-Sulfonylpyrimidine | 2-Methylsulfonylpyrimidine (4q) | ~1.2 x 10⁻² | [4] |
| Heteroaryl Sulfone | 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (NO2-MSBT) | ~1200 | [4][5] |
| Heteroaryl Sulfone | 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl | ~160 | [4] |
| Heteroaryl Sulfone | 2-Methylsulfonylbenzothiazole (MSBT) | ~0.23 | [4][5] |
| Vinyl Sulfone | Representative Vinyl Sulfone | Variable | [3] |
| Chloroacetamide | Representative Chloroacetamide | Variable | [1] |
| Acrylamide | Representative Acrylamide | Variable | [6] |
Note: Reactivity of vinyl sulfones, chloroacetamides, and acrylamides can vary significantly based on the specific molecular scaffold.
Table 2: Selectivity and Stability Profile
| Electrophilic Warhead | Selectivity for Cysteine | Stability of Adduct | Reversibility | Key Features |
| 2-Sulfonylpyridines/-pyrimidines | High selectivity for thiols over other nucleophilic amino acids (e.g., lysine).[1] | Forms a highly stable thioether bond.[4][5][6] | Irreversible | Tunable reactivity over several orders of magnitude; leaving group can be modified for additional interactions.[1][4][5] |
| Acrylamides | Generally selective for cysteine, but can react with other nucleophiles. | Susceptible to retro-Michael addition, leading to potential instability.[6] | Can be reversible or irreversible depending on substitution (e.g., α-cyano acrylamides are reversible).[7] | Widely used; well-established chemistry. |
| Chloroacetamides | Highly reactive and can be less selective, potentially reacting with lysine and histidine. | Forms a stable thioether bond. | Irreversible | High intrinsic reactivity. |
| Vinyl Sulfones | Selective for cysteine. | Forms a stable thioether bond. | Irreversible | Established cysteine-reactive warhead.[3][8] |
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constants (k) by ¹H NMR
This protocol is used to quantify the reactivity of an electrophilic warhead with a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).
Methodology:
-
Sample Preparation: Prepare stock solutions of the electrophilic warhead and the model thiol (e.g., GSH) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a known pH (e.g., 7.0).
-
Reaction Initiation: Mix the electrophile and the thiol in an NMR tube at a defined ratio (e.g., 1:10 for pseudo-first-order conditions).
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the reaction progress by integrating the signals corresponding to the disappearance of the starting material and the appearance of the product.[9]
-
Rate Constant Calculation: Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the concentration change over time to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the thiol in excess.
Caption: Workflow for determining reaction kinetics via ¹H NMR.
Protocol 2: Proteome-Wide Cysteine Reactivity Profiling using isoTOP-ABPP
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a mass spectrometry-based chemoproteomic method to assess the selectivity of a covalent inhibitor across the entire proteome.
Methodology:
-
Cell Treatment: Treat two populations of cells (e.g., Ramos cells) with either the electrophilic compound of interest or a vehicle control (e.g., DMSO).[1][3]
-
Cell Lysis and Labeling: Lyse the cells and treat the proteomes with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) that has an isotopic label (heavy for the treated sample, light for the control). This probe labels cysteines that were not modified by the test compound.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., TEV-biotin-azide) to the alkyne-modified cysteines.
-
Protein Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the light/heavy peptide ratios. A high ratio for a specific cysteine-containing peptide indicates that the test compound selectively modified that cysteine, preventing its labeling by the probe.[3]
Caption: Experimental workflow for isoTOP-ABPP.
Conclusion
2-Sulfonylpyridines and related heteroaryl sulfones represent a highly promising class of electrophilic warheads for the development of targeted covalent inhibitors. Their key strengths lie in their high selectivity for cysteine, the exceptional stability of the resulting covalent adduct, and the remarkable tunability of their reactivity through synthetic modification.[1][4][5] While highly reactive warheads like chloroacetamides may offer rapid target engagement, they often suffer from lower selectivity. Conversely, widely used acrylamides can present challenges related to the stability of the formed adduct. 2-Sulfonylpyridines offer a compelling balance of these properties, providing a robust and versatile platform for medicinal chemists to design next-generation covalent therapeutics with improved pharmacological profiles. The strategic application of this warhead, guided by the quantitative reactivity and selectivity data presented, can accelerate the discovery of novel and effective covalent drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Analysis of the selectivity of 2-(Methylsulfonyl)pyridine for cysteine over other amino acids
For researchers, scientists, and drug development professionals, the selective targeting of cysteine residues in proteins is a cornerstone of modern chemical biology and drug discovery. The ideal cysteine-reactive probe should exhibit high selectivity for cysteine over other amino acids, ensuring precise modification and minimizing off-target effects. This guide provides an in-depth analysis of the selectivity of 2-(methylsulfonyl)pyridine for cysteine, comparing its performance with other common cysteine-modifying reagents, supported by experimental data.
High Chemoselectivity of this compound for Cysteine
Experimental evidence strongly indicates that this compound and its derivatives, such as 2-sulfonylpyrimidines, are highly selective for cysteine residues over other nucleophilic amino acids. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of cysteine acts as the nucleophile.
Computational studies corroborate these experimental findings. Density Functional Theory (DFT) calculations on 2-sulfonylpyridines have shown a high free energy of activation for the reaction with methylamine, which serves as a model for the primary amine in lysine. This high energy barrier suggests that the reaction with amine nucleophiles is unlikely to occur, providing a theoretical basis for the observed thiol selectivity.[1][2]
In a direct challenge to its selectivity, a 2-sulfonylpyrimidine compound was incubated with a 10-fold excess of lysine, tyrosine, proline, and serine. Even at a pH of 8.2 and after six hours, no reaction was detected by NMR spectroscopy, underscoring the exceptional chemoselectivity of this scaffold for cysteine.[3]
Quantitative Comparison of Reactivity
The reactivity of this compound and its analogs with cysteine-containing molecules like N-acetylcysteine methyl ester (NACME) and glutathione (GSH) has been quantified. These studies allow for a direct comparison with other cysteine-reactive electrophiles.
| Reagent Class | Target Amino Acid(s) | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) | Notes on Selectivity |
| 2-Sulfonylpyrimidines | Cysteine | ~1.6 x 10⁻² | Highly selective for cysteine. No reaction observed with lysine, tyrosine, proline, or serine. [3] |
| Iodoacetamides (IAM) | Cysteine | Varies | Can react with histidine, lysine, and other nucleophiles at higher pH and concentrations.[4][5] |
| Maleimides | Cysteine | > 0.5 | Primarily reacts with thiols, but can react with amines at higher pH. The resulting thioether linkage can be unstable.[4][6] |
| Methylsulfonyl Benzothiazole (MSBT) | Cysteine | ~0.23 | Generally selective for thiols.[3] |
Table 1: Comparison of Cysteine-Reactive Probes. The table presents the second-order rate constants for the reaction with glutathione (GSH) and summarizes the selectivity of different classes of cysteine-reactive reagents.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Selectivity Assessment
A robust method to determine the selectivity of a cysteine-reactive probe is through ¹H NMR spectroscopy.
-
Sample Preparation : Prepare a solution of the 2-sulfonylpyrimidine compound (e.g., 2 mM) in a suitable buffer (e.g., KPi buffer, pH 7.0-8.2) containing a known concentration of an internal standard (e.g., TMSP).
-
Addition of Amino Acids : Add a 10-fold molar excess of the amino acids to be tested (e.g., lysine, tyrosine, proline, serine) to the solution.
-
NMR Data Acquisition : Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 3, 6 hours) at room temperature.
-
Data Analysis : Monitor the spectra for the appearance of new signals corresponding to the modified amino acid and the disappearance of the signals from the starting 2-sulfonylpyrimidine. The absence of changes in the spectra for non-cysteine amino acids indicates high selectivity.[3]
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemoproteomic technique allows for the global and quantitative assessment of cysteine reactivity in a native biological system.
-
Cell Lysis and Labeling : Lyse cells to obtain the proteome. Treat the proteome with the cysteine-reactive probe, such as a 2-sulfonylpyridine derivative.
-
Click Chemistry : Attach an azide-alkyne cycloaddition handle to the probe-labeled proteins.
-
Enrichment : Use affinity purification (e.g., streptavidin beads if a biotin tag is used) to enrich for the probe-labeled proteins.
-
Proteolysis and Mass Spectrometry : Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified cysteine residues.
-
Quantitative Analysis : By using isotopic labeling, the relative reactivity of different cysteines can be quantified.
Visualizing the Reaction and Experimental Workflow
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Caption: Experimental workflows for assessing selectivity and proteome-wide reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Adducts Formed Between 2-Sulfonylpyridines and Thiols
For researchers, scientists, and drug development professionals, the precise characterization of covalent adducts is paramount for the advancement of targeted therapies and chemical probes. Among the repertoire of cysteine-reactive electrophiles, 2-sulfonylpyridines have emerged as a tunable and selective class of reagents. This guide provides a comprehensive comparison of 2-sulfonylpyridines with alternative thiol-reactive compounds, supported by experimental data and detailed protocols for the characterization of the resulting thioether adducts.
The reaction between 2-sulfonylpyridines and thiols proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This process is highly selective for thiols, such as the side chain of cysteine residues in proteins, over other nucleophilic amino acids.[1][2] The reactivity of the 2-sulfonylpyridine core can be finely tuned by the introduction of electron-withdrawing or electron-donating groups on the pyridine ring, allowing for the development of reagents with a wide range of potencies.[1][2][4]
Comparative Performance Data
The following table summarizes the reaction rate constants of various 2-sulfonylpyridines and related compounds with thiols, providing a quantitative basis for comparison with other common thiol-reactive electrophiles.
| Electrophile | Thiol Nucleophile | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 2-Methylsulfonylpyrimidine (4q) | L-Glutathione (GSH) | 7.0 | ~0.012 | [4][5][6] |
| 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile (11) | L-Glutathione (GSH) | 7.0 | ~5 times less reactive than 4q | [4][5] |
| 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine (12) | L-Glutathione (GSH) | 7.0 | ~5 times less reactive than 4q | [4][5] |
| 2-Methylsulfonylbenzothiazole (MSBT) (9) | L-Glutathione (GSH) | 7.0 | ~0.23 | [4][5] |
| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (10) | L-Glutathione (GSH) | 7.0 | ~1200 | [4][5] |
| 1-Phenyl-5-methylsulfonyltetrazole (7) | L-Glutathione (GSH) | 7.0 | ~4.3 | [4][5] |
| 2-Methylsulfonyl-1,3,4-oxadiazole-5-phenyl (8) | L-Glutathione (GSH) | 7.0 | ~160 | [4][5] |
| N-Benzylmaleimide (21) | L-Glutathione (GSH) | 7.0 | > 0.5 | [4][5] |
Note: The reactivity of 2-sulfonylpyrimidines can be modulated over 9 orders of magnitude by substitution on the pyrimidine ring.[4][5][6] For instance, a 5-COOMe derivative (4y) was found to be over 800,000 times more reactive than the unsubstituted reference compound (4q).[5]
Experimental Protocols
General Protocol for Kinetic Analysis of 2-Sulfonylpyridine-Thiol Adduct Formation via NMR Spectroscopy
This protocol is adapted from methodologies used in the study of 2-sulfonylpyrimidines.[4][5][6]
Materials:
-
2-Sulfonylpyridine derivative
-
Thiol (e.g., L-Glutathione, N-acetylcysteine methyl ester)
-
Potassium phosphate buffer (KPi), pH 7.0
-
d6-DMSO
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the 2-sulfonylpyridine in d6-DMSO.
-
Prepare a stock solution of the thiol in KPi buffer.
-
In an NMR tube, combine the KPi buffer and d6-DMSO (e.g., to a final concentration of 5% d6-DMSO).
-
Add the thiol to the NMR tube to the desired final concentration (e.g., 10 mM).
-
Acquire a baseline ¹H NMR spectrum of the thiol solution.
-
Initiate the reaction by adding the 2-sulfonylpyridine stock solution to the NMR tube to the desired final concentration (e.g., 1 mM, for pseudo-first-order conditions).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of the reactant peaks and the appearance of the product peaks. The formation of the thioether adduct is typically characterized by a shift in the aromatic proton signals of the pyrimidine/pyridine ring.[4][5] The formation of the corresponding sulfinic acid byproduct can also be monitored.[4][5]
-
Integrate the signals corresponding to the reactant and product at each time point.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a first-order rate equation.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the thiol.
Protocol for Characterization of Protein-Adduct Formation by Intact Protein Mass Spectrometry
This protocol is based on general methods for analyzing covalent protein modification.[7][8]
Materials:
-
Purified protein of interest
-
2-Sulfonylpyridine inhibitor
-
MS-compatible buffer (e.g., Ammonium bicarbonate)
-
LC-MS system (e.g., ESI-TOF)
Procedure:
-
Incubate the purified protein with a molar excess of the 2-sulfonylpyridine inhibitor in the MS-compatible buffer for a specified time at a controlled temperature.
-
As a control, incubate the protein with DMSO (or the vehicle used for the inhibitor) under the same conditions.
-
Terminate the reaction, if necessary, by adding a quenching agent or by sample preparation for MS analysis.
-
Separate the protein-adduct from the unbound inhibitor using a suitable method, such as reverse-phase liquid chromatography.
-
Analyze the intact protein and the protein-adduct by mass spectrometry.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the unmodified protein and the protein-adduct.
-
The mass shift should correspond to the molecular weight of the fragment of the 2-sulfonylpyridine that has been added to the protein.[8]
Visualizations
Caption: SNAr mechanism of 2-sulfonylpyridine reaction with a thiol.
Caption: KEAP1-NRF2 pathway-based discovery of 2-sulfonylpyridines.
References
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-(Methylsulfonyl)pyridine-Based Probes in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(methylsulfonyl)pyridine-based probes and their analogues, focusing on their performance, selectivity, and cross-reactivity. The information is supported by experimental data from recent studies to aid in the selection of appropriate chemical probes for cysteine-targeting applications.
Introduction to this compound-Based Probes
2-(Methylsulfonyl)pyridines and related heteroaryl sulfones have emerged as a significant class of cysteine-reactive electrophiles for their utility as chemical probes and covalent inhibitors.[1][2] These probes react with biological thiols, such as the side chain of cysteine residues in proteins, through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] A key advantage of this class of probes is the tunability of their reactivity by modifying the electronic properties of the pyridine ring, allowing for a wide range of applications in chemical biology and drug discovery.[1][3][4]
The general mechanism involves the attack of a deprotonated cysteine (thiolate) on the carbon atom bearing the methylsulfonyl group, which acts as a leaving group. This forms a stable thioether linkage.
Comparative Reactivity and Selectivity
The reactivity of this compound-based probes and their analogues, such as 2-sulfonylpyrimidines, can be finely tuned over several orders of magnitude.[3][4] This allows for the development of probes with specific reactivity profiles, from highly reactive probes for broad proteome profiling to less reactive, more selective probes for specific protein targets.
Comparison with Other Cysteine-Reactive Probes
2-Sulfonylpyridine and pyrimidine-based probes have been benchmarked against other common cysteine-reactive electrophiles. These studies highlight their distinct reactivity and selectivity profiles.
| Probe/Warhead Class | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) | Key Characteristics & Cross-Reactivity Profile |
| 2-Sulfonylpyrimidines (representative) | Modulatable over >9 orders of magnitude | Highly chemoselective for cysteine; reactivity is tunable by substitution on the pyrimidine ring.[3][4] Stable S-heteroarylated adducts are formed.[3][4] Unlike maleimides, they do not react with sulfenic acids (-SOH) or S-nitrosothiols (-SNO).[3] |
| 2-Methylsulfonylbenzothiazole (MSBT) | ~0.23 | About 20 times more reactive than a reference 2-sulfonylpyrimidine, while maintaining specificity for cysteine.[3][4] |
| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole (NO2-MSBT) | ~1200 | Significantly more reactive than MSBT, with conserved selectivity for cysteine.[3][4] |
| N-benzylmaleimide | > 0.5 | Reacts fully within minutes but can produce a heterogeneous mixture of products.[3][4] |
| Acrylamide, Boronate, Epoxide, Electrophilic Ketone, Sulfonyl Fluoride, Beta-lactam | No observable reactivity under assay conditions | These common warheads were found to be unreactive under the specific NMR assay conditions used for comparing 2-sulfonylpyrimidines.[3][4] |
| Chloroacetamide (KB02) | Promiscuous | A promiscuous scout fragment that modifies a broad set of ligandable cysteines.[1][2] |
| 4-Chloro-7-nitrobenzofurazan (CNBF) | ARE-LUC EC₅₀ = 409 nM | Capable of activating the NRF2 pathway, suggesting reaction with sensor cysteines in KEAP1.[1][2] Shows higher cytotoxicity than some 2-sulfonylpyridines.[1][2] |
Proteome-Wide Reactivity
Chemical proteomics experiments have demonstrated that 2-sulfonylpyridine-based probes can modify a unique set of ligandable cysteines in the proteome compared to more promiscuous probes like chloroacetamides.[1][2] This suggests that the 2-sulfonylpyridine chemotype can be valuable for discovering selective protein ligands when equipped with appropriate chemical recognition motifs.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe reactivity and selectivity. Below are summaries of key experimental protocols used in the characterization of this compound-based probes.
NMR-Based In Vitro Reactivity and Chemoselectivity Assay
This method is used to determine the reaction rate constants and specificity of electrophilic probes with biological nucleophiles like L-glutathione (GSH).
-
Reagents and Solutions:
-
Test probe (e.g., 2-sulfonylpyrimidine derivative) dissolved in a suitable solvent (e.g., d6-DMSO).
-
L-glutathione (GSH) solution in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0) prepared in D₂O.
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP) for solubility and stability assessment.
-
-
Procedure:
-
Prepare the GSH solution in the phosphate buffer.
-
Add the internal standard to the GSH solution.
-
Acquire a baseline ¹H NMR spectrum of the GSH solution.
-
Initiate the reaction by adding a stock solution of the test probe to the GSH solution in the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra over time.
-
Monitor the reaction by integrating the signals corresponding to the disappearance of the starting materials and the appearance of the product(s).
-
Determine the second-order rate constant (k) from the kinetic data.
-
-
Chemoselectivity Assessment: The reaction mixture is analyzed for the formation of any side products, indicating reactions with other functional groups. For 2-sulfonylpyrimidines, the sole product observed with GSH is the S-arylated adduct.[5]
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is used to confirm the covalent modification of proteins and to identify the specific site of modification.
-
Reagents and Solutions:
-
Purified protein (e.g., recombinant glyceraldehyde 3-phosphate dehydrogenase, GAPDH).
-
2-sulfonylpyridine-based probe.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Procedure:
-
Incubate the protein with the probe at a specific molar ratio and for a defined time at a controlled temperature.
-
Quench the reaction if necessary.
-
Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the covalent adduction of the probe.
-
For site identification, digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide and the specific modified cysteine residue by searching the MS/MS data against the protein sequence.
-
Visualizations
Signaling Pathway: KEAP1-NRF2 Activation
2-Sulfonylpyridines were identified through a reporter-based screen for NRF2 activation, which is regulated by the KEAP1-NRF2 pathway.[1][2] Reactive electrophiles can modify sensor cysteines in KEAP1, leading to the stabilization and nuclear translocation of NRF2, and subsequent transcription of antioxidant response element (ARE)-dependent genes.
Caption: KEAP1-NRF2 pathway activation by this compound probes.
Experimental Workflow: Reactivity Screening
The following diagram illustrates a typical workflow for screening the reactivity of new chemical probes.
Caption: Workflow for reactivity and selectivity screening of chemical probes.
Conclusion
This compound-based probes represent a versatile and tunable class of electrophiles for targeting cysteine residues. Their high selectivity for thiols over other nucleophiles, coupled with the ability to modulate their reactivity through synthetic chemistry, makes them superior alternatives to some classical cysteine-reactive warheads in many applications. The provided data and protocols offer a framework for researchers to select and utilize these probes effectively in their studies, from fundamental chemical biology to the development of novel covalent therapeutics.
References
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Structural Validation of 2-(Methylsulfonyl)pyridine Reaction Products: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for drug discovery and development, unambiguous structural validation of reaction products is paramount. This guide provides a comparative overview of the use of single-crystal X-ray crystallography for the structural elucidation of reaction products derived from 2-(methylsulfonyl)pyridine and its analogs. We present a comparison of crystallographic data from representative reaction products, detailed experimental protocols, and visual workflows to aid researchers in this critical analytical step.
Introduction to Structural Validation by X-ray Crystallography
Single-crystal X-ray crystallography is a powerful and definitive analytical technique for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles, providing unequivocal proof of a compound's structure.[3][4] This level of detail is crucial in drug development, where subtle changes in stereochemistry can have profound effects on biological activity.
The methylsulfonyl group in this compound acts as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block in medicinal chemistry. The pyridine core is a common scaffold in many pharmaceutical agents. Therefore, robust and reliable methods for confirming the structure of its reaction products are essential.
Comparison of Crystallographic Data for Reaction Products
Table 1: Crystallographic Data for a Representative Amination Product of a Pyridine Analog
| Parameter | 2-Amino-5-nitropyridine |
| Chemical Formula | C₅H₅N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 12.705(1) Å, b = 10.621(2) Å, c = 18.427(2) Å |
| β = 107.349(7)° | |
| Volume (ų) | 2371.3(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.548 |
| R-factor (R1) | 0.045 |
| wR2 | 0.128 |
| CCDC Number | 116410 |
Data sourced from a study on aminonitropyridines.
Table 2: Comparative Crystallographic Data for Sulfonylpyrimidine Reaction Products
| Parameter | Product A: 2-(Phenylamino)-pyrimidine | Product B: 2-(Benzylamino)-pyrimidine |
| Chemical Formula | C₁₀H₉N₃ | C₁₁H₁₁N₃ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 8.54(2) Å, b = 13.21(3) Å, c = 9.87(2) Å | a = 15.67(3) Å, b = 5.89(1) Å, c = 10.45(2) Å |
| β = 110.4(2)° | ||
| Volume (ų) | 1043(4) | 964(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.35 | 1.28 |
| R-factor (R1) | 0.052 | 0.048 |
| wR2 | 0.141 | 0.135 |
Data for illustrative purposes, based on typical values for similar structures.
Experimental Protocols
Synthesis of a 2-Aminopyridine Derivative (General Procedure)
This protocol describes a typical nucleophilic aromatic substitution reaction where the methylsulfonyl group is displaced by an amine.
-
Reactant Preparation : In a clean, dry flask, this compound (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Nucleophile : The desired primary or secondary amine (1.2 eq) is added to the solution, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions : The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
X-ray Crystallography Protocol
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection : A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Validation : The final refined structure is validated using software such as CHECKCIF to ensure the quality and correctness of the model. Key metrics for validation include the R-factors (R1 and wR2), goodness-of-fit (GooF), and the residual electron density map.
Visualizing Reaction and Crystallographic Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and structural validation of this compound reaction products.
References
- 1. Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitropyridine [webbook.nist.gov]
Safety Operating Guide
Safe Disposal of 2-(Methylsulfonyl)pyridine: A Procedural Guide
The proper disposal of 2-(Methylsulfonyl)pyridine is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its specific hazards before handling. The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][4] |
Disposal Protocol: Step-by-Step Guidance
Disposing of this compound requires treating it as hazardous chemical waste. This process must align with federal, state, and local regulations.[1][5] The U.S. Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, it is mandatory to wear appropriate PPE to prevent exposure.[1][4]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and irritation.[8] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Ventilation | Chemical fume hood | Minimizes inhalation of dust or vapors.[3] |
Waste Collection and Containment
Proper containment is the first step in the disposal process.
-
Designated Container : Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, sealable, and chemically compatible container.[9]
-
Avoid Mixing : Do not mix this compound waste with other incompatible chemical waste streams.
-
Labeling : Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents as "Waste this compound" and list the associated hazards (Irritant, Harmful if Swallowed).
Secure Storage
Store the sealed hazardous waste container in a designated and secure waste accumulation area.[1][4]
-
Ventilation : The storage area must be well-ventilated.[4]
-
Segregation : Store the container away from incompatible materials, such as strong oxidizing agents and acids.[9]
-
Closure : Ensure the container is tightly closed to prevent leaks or spills.[1][4]
Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste carrier.
-
Institutional EHS : Contact your institution's Environmental Health & Safety (EHS) department. They will provide guidance and arrange for the collection of the waste.
-
Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS office. The manifest system is a "cradle-to-grave" approach to track hazardous waste from generation to final disposal.[6][7]
-
Regulatory Compliance : The disposal must be carried out at an approved and permitted waste disposal plant in accordance with all federal, state, and local regulations.[1][4]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel immediately and restrict access to the area.
-
Wear PPE : Before cleanup, don the full PPE detailed in the table above.
-
Containment : Prevent the spill from spreading or entering drains.[1][3]
-
Absorption : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[3]
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Disposal : Seal, label, and dispose of the container holding the spill cleanup materials following the standard disposal protocol.[1]
Disposal Workflow Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for safe collection, storage, and disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 2-(Methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(Methylsulfonyl)pyridine. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate PPE is mandatory to minimize these risks.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contact. Lab Coat: A fully-buttoned lab coat. | Prevents skin contact, which can cause irritation.[2][3][4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][3] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.[1] |
Safe Handling and Storage
Operational Plan:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Conduct all work with this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes by wearing the recommended PPE.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2][4]
-
-
Storage:
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Exposure / Spill Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][4] |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2]
-
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
